NTPDase-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C18H25N3OS2 |
|---|---|
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
2-[4-(2-methylpropyl)phenyl]-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C18H25N3OS2/c1-5-10-23-18-21-20-17(24-18)19-16(22)13(4)15-8-6-14(7-9-15)11-12(2)3/h6-9,12-13H,5,10-11H2,1-4H3,(H,19,20,22) |
Clé InChI |
DTINHYCNGDGSHA-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of NTPDase Inhibitors: A Technical Guide on NTPDase-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of compounds referred to as NTPDase-IN-1. It has come to light that "this compound" is not a unique identifier, but rather a designation used for different chemical entities in various research contexts. This document consolidates the available data for these distinct inhibitors, offering a clear overview of their inhibitory profiles, mechanisms, and the experimental context of their evaluation.
Introduction to NTPDases and Their Inhibition
Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates, such as ATP and ADP.[1][2] There are eight known subtypes of NTPDases in humans (NTPDase1-8).[1][2] By controlling the concentration of these signaling molecules, NTPDases are implicated in a wide array of physiological and pathological processes, including thrombosis, inflammation, cancer, and immune responses.[1][3][4] Consequently, the development of specific NTPDase inhibitors is a significant area of research for novel therapeutic interventions.
Quantitative Data for this compound Compounds
The following tables summarize the inhibitory activities of distinct compounds designated as "this compound" in the scientific literature. It is crucial to note the different compound identifiers (e.g., compound 3i, compound 5a) to avoid ambiguity.
Table 1: Inhibitory Activity of h-NTPDase-IN-1 (Compound 3i)
| Target Enzyme | IC50 (μM) |
| h-NTPDase1 | 2.88 |
| h-NTPDase3 | 0.72 |
Data sourced from MedChemExpress, citing Zaigham ZH, et al.[3]
Table 2: Inhibitory Activity of this compound (Compound 5a)
| Target Enzyme | IC50 (μM) |
| h-NTPDase1 | 0.05 |
| h-NTPDase2 | 0.23 |
| h-NTPDase8 | 0.54 |
Data sourced from MedChemExpress, citing Abbas S, et al.[5]
Mechanism of Action
This compound (compound 5a) has been characterized as a non-competitive inhibitor of human NTPDase-1 and NTPDase-2.[5] For h-NTPDase-1, the Michaelis constant (Km) was determined to be 21 µM in the presence of the inhibitor.[5] Non-competitive inhibition suggests that the inhibitor binds to a site on the enzyme other than the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without affecting substrate binding.
The mechanism for h-NTPDase-IN-1 (compound 3i) has not been explicitly stated in the available search results.
Signaling Pathway
NTPDases are key regulators of the purinergic signaling pathway. By hydrolyzing ATP and ADP, they modulate the activation of P2 purinergic receptors (P2X and P2Y). Inhibition of NTPDases by compounds like this compound leads to an accumulation of extracellular ATP and ADP, which can potentiate P2 receptor signaling.
References
Discovery and Synthesis of CD39-IN-1: A Technical Guide
Executive Summary: Ectonucleoside triphosphate diphosphohydrolase-1 (NTPDase1), also known as CD39, is a critical enzyme in the purinergic signaling pathway, regulating the balance between pro-inflammatory extracellular ATP and immunosuppressive adenosine. Its role in immune evasion has made it a prime target for cancer immunotherapy. This technical guide details the discovery and synthesis of CD39-IN-1 (also designated as compound 338), a novel and potent small-molecule inhibitor of CD39. This document provides an in-depth overview of the discovery process, a plausible synthetic route, mechanism of action, and the experimental protocols utilized in its characterization, designed for researchers, scientists, and drug development professionals.
Discovery of CD39-IN-1 (Compound 338)
CD39-IN-1 was identified through a high-throughput screening method known as DNA-Encoded Library (DEL) technology.[1][2] This cutting-edge approach allows for the rapid screening of billions of molecules against a target protein to identify potential binders. The discovery process for CD39-IN-1 followed a structured workflow, from initial screening to hit validation and characterization.
Diagram: Drug Discovery Workflow for CD39-IN-1
References
NTPDase-IN-1: A Technical Guide to its Role in Modulating Purinergic Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extracellular nucleotides, such as adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP), are critical signaling molecules that regulate a vast array of physiological and pathological processes through purinergic receptors.[1] The concentration and duration of these signals are tightly controlled by a family of cell surface enzymes known as ectonucleotidases.[2][3][4] Among these, the ectonucleoside triphosphate diphosphohydrolases (NTPDases) play a pivotal role in the sequential hydrolysis of ATP and ADP to adenosine monophosphate (AMP).[5][6][7][8][9] The development of potent and selective inhibitors for these enzymes is crucial for dissecting their roles in conditions like cancer, inflammation, thrombosis, and immune disorders.[2][3][5][10] This document provides a comprehensive technical overview of NTPDase-IN-1, a selective inhibitor of NTPDases, detailing its pharmacological profile, its impact on purinergic signaling, and the experimental methodologies used for its characterization.
Introduction to Purinergic Signaling and NTPDases
Purinergic signaling encompasses the complex network of cellular responses mediated by extracellular nucleotides and nucleosides.[1] ATP, released during cellular stress, death, or inflammation, acts as a primary signaling molecule, activating P2X ligand-gated ion channels and P2Y G-protein coupled receptors.[1][5] The activity of these receptors is terminated by the enzymatic degradation of the nucleotide ligands.
The NTPDase family consists of eight members (NTPDase1-8), with NTPDases 1, 2, 3, and 8 being the primary cell-surface enzymes responsible for regulating extracellular nucleotide levels.[5][6][7][8][9] These enzymes hydrolyze nucleoside triphosphates (e.g., ATP, UTP) and diphosphates (e.g., ADP, UDP) to their corresponding monophosphates (e.g., AMP, UMP).[6][7][8][9] The subsequent action of ecto-5'-nucleotidase (CD73) converts AMP to adenosine, which in turn activates P1 receptors, often mediating anti-inflammatory and immunosuppressive effects.[8][11] The differential expression and substrate preferences of NTPDase isoforms allow for fine-tuned regulation of purinergic signaling in various tissues and disease states.[6][7][11]
Pharmacological Profile of this compound
The designation "this compound" has been used for distinct chemical compounds in pharmacological literature. This guide consolidates the data for the most prominently cited examples.
Quantitative Inhibitory Activity
The inhibitory potency of this compound and related compounds has been characterized against several human (h) NTPDase isoforms. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values are summarized below.
| Compound Name | Target Isoform | IC50 (µM) | Ki (µM) | Km (µM) | Mechanism of Inhibition | Reference |
| This compound (compound 5a) | h-NTPDase1 | 0.05 | - | 21 | Non-competitive | [5] |
| h-NTPDase2 | 0.23 | - | - | Non-competitive | [5] | |
| h-NTPDase8 | 0.54 | - | - | - | [5] | |
| h-NTPDase-IN-1 (Compound 3i) | h-NTPDase1 | 2.88 | - | - | - | [5] |
| h-NTPDase3 | 0.72 | - | - | - | [5] | |
| PSB-06126 | rat NTPDase1 | - | 0.33 | - | - | [5] |
| rat NTPDase2 | - | 19.1 | - | - | [5] | |
| rat NTPDase3 | - | 2.22 | - | - | [5] | |
| human NTPDase3 | 7.76 | 4.39 | - | - | [5] | |
| ARL67156 | NTPDase1 (CD39) | - | 11 | - | Competitive | [5] |
| NTPDase3 | - | 18 | - | Competitive | [5] | |
| Sodium metatungstate (POM-1) | NTPDase1 | - | 2.6 | - | - | [12] |
| NTPDase2 | - | 3.3 | - | - | [12] | |
| NTPDase3 | - | 28.8 | - | - | [12] |
N/A: Data not available in the provided search results.
Selectivity and Mechanism of Action
This compound (compound 5a) demonstrates selectivity for NTPDase1, -2, and -8, with the highest potency against NTPDase1 (IC50 = 0.05 µM).[5] Kinetic studies have revealed that it acts as a non-competitive inhibitor of human NTPDase1 and NTPDase2.[5] This mode of action suggests that this compound binds to an allosteric site on the enzyme, rather than the active site where ATP and ADP bind. This can be advantageous in a therapeutic context, as its inhibitory effect is not overcome by high concentrations of the natural substrate.
Role of this compound in Purinergic Signaling
By inhibiting NTPDases, this compound directly modulates the extracellular nucleotide landscape. Inhibition of NTPDase1, the dominant ectonucleotidase in the vasculature and on immune cells, leads to an accumulation of extracellular ATP and ADP.[11][13] This prolongs the activation of pro-inflammatory and pro-thrombotic P2 receptors.
The consequences of this modulation are significant:
-
Inflammation and Immunity: Increased ATP acts as a "danger signal" that can promote inflammatory responses.[8][9] By preventing ATP degradation, this compound can enhance these pro-inflammatory signals. Conversely, by blocking the pathway that generates immunosuppressive adenosine, NTPDase inhibitors are being explored as cancer immunotherapeutic agents.[10][14]
-
Thrombosis: ADP is a potent platelet activator. Inhibition of NTPDase1 (also known as CD39), which is highly expressed on endothelial cells, can lead to ADP accumulation, thereby promoting platelet aggregation and thrombosis.[11] This makes NTPDase inhibitors relevant for research in cardiovascular diseases.[5][11]
The logical relationship between NTPDase inhibition and its downstream effects on purinergic receptor signaling is illustrated below.
Experimental Protocols for Characterizing NTPDase Inhibitors
The evaluation of NTPDase inhibitors like this compound involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
NTPDase Activity Measurement
A common method to measure NTPDase activity is to quantify the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP or ADP.[15][16]
-
Principle: The enzyme reaction is performed in a suitable buffer containing the substrate (ATP or ADP) and necessary cofactors (e.g., Ca2+ or Mg2+). The reaction is stopped, and a colorimetric reagent, such as malachite green, is added, which forms a colored complex with the liberated Pi.[15] The absorbance is then measured spectrophotometrically.
-
Protocol Outline:
-
Reaction Setup: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.4-8.0), divalent cations (e.g., 5 mM CaCl2), and the NTPDase enzyme source (e.g., cell lysates, purified protein).[15][16]
-
Pre-incubation: Pre-incubate the enzyme mixture at 37°C for a short period (e.g., 3-10 minutes).[15][16] For inhibition studies, the inhibitor (this compound) is included during this step.
-
Initiation: Start the reaction by adding the nucleotide substrate (e.g., ATP or ADP to a final concentration of 0.5 mM).[15]
-
Termination and Detection: After a defined incubation time (e.g., 20-30 minutes), stop the reaction by adding the malachite green reagent.[15]
-
Quantification: Measure the absorbance at a specific wavelength (e.g., ~630 nm) and calculate the amount of Pi released by comparing to a standard curve.
-
High-Throughput Screening (HTS) Assays
For screening large compound libraries, more advanced methods are employed. The Transcreener® HTS Assay platform, for instance, uses a fluorescence polarization immunoassay (FPIA).[17]
-
Principle: This assay detects the nucleotide product (ADP or AMP) of the NTPDase reaction. An antibody specific to the product is used, along with a fluorescent tracer. The product generated by the enzyme displaces the tracer from the antibody, causing a change in fluorescence polarization.[17] This method avoids the background issues associated with phosphate detection assays.[17]
Western Blotting for Protein Expression
Western blotting is used to confirm the expression of specific NTPDase isoforms in the biological system being studied (e.g., cell lines, tissue homogenates).
-
Protocol Outline:
-
Protein Extraction & Separation: Proteins are extracted from samples, quantified, and separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).[18]
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.[18]
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the NTPDase isoform of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[18]
-
Detection: The protein is visualized using a chemiluminescent substrate.[18]
-
Experimental Workflow for Inhibitor Characterization
The general workflow for characterizing a novel NTPDase inhibitor is outlined below.
Conclusion and Future Directions
This compound serves as a valuable pharmacological tool for elucidating the intricate roles of NTPDases in health and disease. Its ability to selectively inhibit key NTPDase isoforms allows researchers to manipulate the purinergic signaling environment with precision, offering insights into the pathophysiology of cancer, inflammation, and thrombotic disorders.[5][10] The non-competitive mechanism of action of compounds like this compound (compound 5a) makes it a robust tool for in vitro and potentially in vivo studies.[5] Future research will likely focus on refining the selectivity and pharmacokinetic properties of NTPDase inhibitors, paving the way for their development as novel therapeutics to modulate immune responses and vascular function.
References
- 1. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 2. Ecto-nucleotidase inhibitors: recent developments in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ecto-Nucleotidase Inhibitors: Recent Developments in Drug Discove...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ectonucleotidases in Inflammation, Immunity, and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Ectonucleotidases in Inflammation, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Ectonucleoside Triphosphate Diphosphohydrolase-1/CD39 Affects the Response to ADP of Female Rat Platelets [frontiersin.org]
- 12. Ecto-nucleoside Triphosphate Diphosphohydrolase 1 (E-NTPDase1/CD39) Regulates Neutrophil Chemotaxis by Hydrolyzing Released ATP to Adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. Ectonucleotidases in Tumor Cells and Tumor-Associated Immune Cells: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Increased NTPDase Activity in Lymphocytes during Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. ectonucleotidases-ab.com [ectonucleotidases-ab.com]
An In-Depth Technical Guide to NTPDase-IN-1 Target Enzyme Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target enzyme profile of NTPDase-IN-1. It is important to note that the nomenclature "this compound" has been used to describe at least two distinct chemical compounds in scientific literature. This guide will address both entities, presenting their target profiles, the experimental methodologies used for their characterization, and their roles within the context of purinergic signaling pathways.
Introduction to NTPDases
Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates, such as ATP and ADP. By controlling the concentration of these signaling molecules, NTPDases influence a wide array of physiological and pathological processes, including thrombosis, inflammation, and cancer. The human NTPDase family includes eight members (NTPDase1-8), with NTPDase1, 2, 3, and 8 being the primary isoforms located on the cell surface.
This compound: Two distinct inhibitors
The designation "this compound" has been applied to two separate small molecule inhibitors with different chemical scaffolds and target selectivity profiles. For clarity, they will be referred to based on their chemical class.
-
Thiadiazole Amide Derivative (Herein referred to as this compound-Thiadiazole)
-
Sulfamoyl Benzamide Derivative (Herein referred to as this compound-Sulfamoyl)
Data Presentation: Quantitative Inhibitory Profile
The inhibitory activities of both this compound compounds against various human NTPDase isoforms are summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Inhibitor | Target Enzyme | IC50 (µM) | Reference |
| This compound-Thiadiazole | h-NTPDase1 | 0.05 | [1] |
| h-NTPDase2 | 0.23 | [1] | |
| h-NTPDase3 | >100 | [1] | |
| h-NTPDase8 | 0.54 | [1] | |
| This compound-Sulfamoyl | h-NTPDase1 | 2.88 | [2] |
| h-NTPDase2 | Not reported | ||
| h-NTPDase3 | 0.72 | [2] | |
| h-NTPDase8 | Not reported |
Experimental Protocols
The characterization of these inhibitors typically involves enzymatic assays that measure the hydrolysis of ATP or ADP. The two primary methods cited are the malachite green assay and capillary electrophoresis.
Malachite Green Assay
This colorimetric assay quantifies the amount of inorganic phosphate (B84403) released from the enzymatic hydrolysis of ATP or ADP.
Principle: The malachite green reagent forms a colored complex with inorganic phosphate, and the absorbance of this complex is measured spectrophotometrically, typically around 620-660 nm. The amount of phosphate released is directly proportional to the enzyme activity.
General Protocol:
-
Reaction Setup: In a 96-well plate, a reaction mixture is prepared containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), divalent cations (e.g., 5 mM CaCl2), the NTPDase enzyme preparation, and the test inhibitor at various concentrations.
-
Pre-incubation: The enzyme and inhibitor are typically pre-incubated for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (ATP or ADP) at a concentration close to its Km value.
-
Incubation: The reaction is allowed to proceed for a defined time (e.g., 20-30 minutes) at 37°C.
-
Reaction Termination and Color Development: The reaction is stopped by the addition of the malachite green reagent. This reagent is typically a solution of malachite green hydrochloride and ammonium (B1175870) molybdate (B1676688) in acid.
-
Absorbance Measurement: After a short incubation period for color development (e.g., 15-20 minutes), the absorbance is read using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated wells to the control wells (with no inhibitor). IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Capillary Electrophoresis (CE) Assay
This method offers a high-resolution separation of the substrate (ATP/ADP) and the product (ADP/AMP) of the enzymatic reaction.
Principle: Charged molecules migrate at different velocities in an electric field within a narrow capillary. This allows for the separation and quantification of the substrate and product of the NTPDase reaction.
General Protocol:
-
Reaction Setup: The enzymatic reaction is carried out in a reaction vial containing the NTPDase enzyme, the inhibitor, the substrate (ATP or ADP), and a suitable reaction buffer (e.g., 10 mM HEPES, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Incubation: The reaction mixture is incubated at 37°C for a specific duration.
-
Reaction Termination: The reaction is terminated, often by heat inactivation (e.g., 90°C for 5-10 minutes).
-
Capillary Electrophoresis Analysis:
-
The sample is injected into the capillary.
-
A high voltage is applied to drive the separation of the nucleotides.
-
The separated nucleotides are detected as they pass a detector, typically a UV detector.
-
-
Data Analysis: The peak areas of the substrate and product are integrated. The enzyme activity is determined by the amount of product formed. The percentage of inhibition is calculated, and IC50 values are determined as described for the malachite green assay.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the purinergic signaling pathway involving NTPDases and a typical experimental workflow for inhibitor screening.
Caption: Purinergic signaling pathway regulated by NTPDases.
Caption: General experimental workflow for NTPDase inhibitor screening.
References
NTPDase Inhibition: A Technical Guide to its Impact on Extracellular ATP Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extracellular adenosine (B11128) triphosphate (ATP) is a critical signaling molecule involved in a myriad of physiological and pathological processes. Its concentration in the extracellular space is tightly regulated by a family of ectonucleotidases, among which the Nucleoside Triphosphate Diphosphohydrolases (NTPDases) play a pivotal role. Inhibition of NTPDase activity, particularly NTPDase1 (also known as CD39), presents a compelling therapeutic strategy for various diseases, including cancer, thrombosis, and inflammatory disorders. This technical guide provides an in-depth overview of the mechanism of NTPDase inhibition, its direct effect on extracellular ATP levels, and the subsequent impact on purinergic signaling pathways. We present a compilation of quantitative data on NTPDase inhibitors, detailed experimental protocols for assessing their activity, and visual representations of the involved signaling cascades to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to NTPDases and Extracellular ATP Regulation
NTPDases are a family of eight membrane-bound enzymes (NTPDase1-8) that hydrolyze extracellular nucleoside triphosphates and diphosphates.[1][2] NTPDase1, 2, 3, and 8 are located on the cell surface and are key regulators of purinergic signaling by converting pro-inflammatory ATP and ADP into AMP.[2][3] NTPDase1 (CD39), the most well-characterized member, efficiently hydrolyzes both ATP and ADP to AMP.[4][5] This sequential hydrolysis terminates P2 receptor signaling and initiates P1 (adenosine) receptor signaling, as AMP is further converted to the immunosuppressive molecule adenosine by ecto-5'-nucleotidase (CD73).[4]
The precise control of extracellular ATP concentration is vital, as its accumulation can trigger various cellular responses through the activation of P2X (ionotropic) and P2Y (metabotropic) receptors.[1][6] These responses include inflammation, immune cell activation, and neurotransmission.[1] Consequently, NTPDases are critical in maintaining tissue homeostasis and their dysregulation is implicated in several disease states.
The Role of NTPDase Inhibition
Inhibition of NTPDase activity, particularly NTPDase1/CD39, leads to an accumulation of extracellular ATP and ADP. This elevated concentration of purinergic agonists can potentiate P2 receptor signaling, which can be therapeutically beneficial in specific contexts. For instance, in the tumor microenvironment, elevated extracellular ATP can promote immune cell activation and enhance anti-tumor immunity. Conversely, in thrombotic conditions, the reduction of ATP and ADP hydrolysis can prevent platelet aggregation.[7]
A variety of small molecule and antibody-based inhibitors targeting NTPDases have been developed. These inhibitors offer the potential to modulate the intricate balance of purinergic signaling for therapeutic benefit.
Quantitative Data on NTPDase Inhibitors
The development of potent and selective NTPDase inhibitors is an active area of research. The following table summarizes publicly available quantitative data for some representative NTPDase inhibitors.
| Inhibitor Name | Target(s) | IC50 / Ki Value | Cell/System | Reference |
| CD39-IN-1 (Compound 338) | h-NTPDase1 (CD39) | IC50: 68.7 nM | Recombinant human CD39 | [8] |
| PSB-06126 | rat NTPDase1, 2, 3 | Ki: 0.33 µM (rNTPDase1), 19.1 µM (rNTPDase2), 2.22 µM (rNTPDase3) | Recombinant rat NTPDases | [8] |
| h-NTPDase8-IN-1 | h-NTPDase8 | IC50: 0.28 µM | Recombinant human NTPDase8 | [8] |
| ARL67156 | NTPDase1 and 3 | - | Human polymorphonuclear neutrophils | [9] |
| POM-1 (Sodium polyoxotungstate) | NTPDases | - | Cardiac fibroblasts | [10] |
| Perenostobart (SRF617) | h-CD39 | IC50: 1.9 nM (HEK293 OE cells), 0.7 nM (MOLP-8 cells), 1.2 nM (lysed whole blood) | Cells and whole blood | [8] |
Experimental Protocols
Accurate assessment of NTPDase activity and the effect of its inhibitors is crucial for research and drug development. Below are detailed methodologies for key experiments.
NTPDase Activity Assay (Colorimetric Method)
This protocol measures the inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP or ADP.
Materials:
-
Intact cells or membrane preparations expressing NTPDase
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 120 mM NaCl, 5 mM KCl, 0.5 mM CaCl₂, 60 mM glucose
-
Substrate: ATP or ADP solution (e.g., 1 mM)
-
Stopping Solution: Trichloroacetic acid (TCA)
-
Malachite Green Reagent
-
Phosphate Standard (e.g., KH₂PO₄)
-
96-well microplate and plate reader
Procedure:
-
Prepare cell suspension or membrane fraction in saline. Protein concentration should be determined using a standard method like the Coomassie blue assay.[11]
-
Add 20 µL of the enzyme preparation to 180 µL of pre-warmed (37°C) reaction buffer in a microcentrifuge tube or well of a microplate.[11]
-
Pre-incubate for 10 minutes at 37°C.[11]
-
Initiate the reaction by adding the substrate (ATP or ADP) to a final concentration of, for example, 1 mM. The final reaction volume is 200 µL.[11]
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C. The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding an equal volume of stopping solution (e.g., 10% TCA).
-
Centrifuge to pellet the protein.
-
Transfer the supernatant to a new plate.
-
Add Malachite Green reagent to the supernatant to detect the liberated inorganic phosphate.
-
Measure the absorbance at a specific wavelength (e.g., 630 nm) after color development.[11]
-
A standard curve using a known concentration of phosphate standard should be run in parallel to quantify the amount of Pi released.
-
Specific activity is typically expressed as nmol of Pi released per minute per mg of protein.[11]
For inhibitor studies: Pre-incubate the enzyme with various concentrations of the inhibitor for a defined period before adding the substrate.
Thin-Layer Chromatography (TLC) Assay for Nucleotide Metabolism
This method allows for the separation and quantification of radiolabeled nucleotides (ATP, ADP, AMP) and adenosine.
Materials:
-
Cell suspension
-
Assay Buffer
-
¹⁴C-labeled ATP or ADP
-
Stop Solution: 160 mM EDTA (pH 7.0), 17 mM ADP in 0.9% saline[12]
-
TLC plates (e.g., silica (B1680970) gel)
-
Developing Solvent
-
Phosphorimager or scintillation counter
Procedure:
-
Incubate cell suspensions with ¹⁴C-labeled ATP or ADP (e.g., 50 µM) in the assay buffer for a short period (e.g., 5 minutes).[12]
-
Terminate the reaction by adding the stop solution.[12]
-
Centrifuge to remove the cells.
-
Spot the supernatant onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate ATP, ADP, AMP, and adenosine.
-
Visualize and quantify the radiolabeled spots using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.
-
The percentage of metabolized substrate can be calculated.[12]
Signaling Pathways and Logical Relationships
The inhibition of NTPDases has a direct impact on purinergic signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.
Caption: Effect of NTPDase inhibition on the purinergic signaling cascade.
The above diagram illustrates how an NTPDase inhibitor blocks the conversion of extracellular ATP and ADP, leading to their accumulation and enhanced activation of P2 receptors, while simultaneously reducing the production of adenosine and subsequent P1 receptor activation.
Caption: A generalized workflow for assessing NTPDase inhibitor activity.
This workflow outlines the key steps involved in experimentally determining the efficacy of an NTPDase inhibitor, from sample preparation to data analysis.
Conclusion
The inhibition of NTPDases, particularly NTPDase1/CD39, represents a promising therapeutic avenue for a range of diseases by modulating the delicate balance of extracellular purine (B94841) concentrations. A thorough understanding of the underlying mechanisms, coupled with robust experimental validation, is essential for the successful development of novel NTPDase-targeting therapeutics. This guide provides a foundational resource for researchers and drug developers, offering key data, protocols, and conceptual frameworks to advance this exciting field of research.
References
- 1. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 2. Ectonucleotidases in Inflammation, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD39, NTPDase 1, is attached to the plasma membrane by two transmembrane domains. Why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENTPD1 - Wikipedia [en.wikipedia.org]
- 5. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]
- 6. NPP1 is responsible for potent extracellular ATP hydrolysis as NTPDase1 in primary cultured murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Ectonucleoside Triphosphate Diphosphohydrolase-1/CD39 Affects the Response to ADP of Female Rat Platelets [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ecto-nucleoside Triphosphate Diphosphohydrolase 1 (E-NTPDase1/CD39) Regulates Neutrophil Chemotaxis by Hydrolyzing Released ATP to Adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrolysis of Extracellular ATP by Ectonucleoside Triphosphate Diphosphohydrolase (ENTPD) Establishes the Set Point for Fibrotic Activity of Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased NTPDase Activity in Lymphocytes during Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CD39/NTPDase-1 Activity and Expression in Normal Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
NTPDase-IN-1: A Technical Guide for its Application as a Chemical Probe for NTPDase Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates, such as ATP and ADP.[1] This enzymatic activity modulates the activation of P2 purinergic receptors, which are involved in a wide array of physiological and pathological processes, including inflammation, immunity, thrombosis, and cancer.[2][3] The development of selective chemical probes to interrogate the function of individual NTPDase isoforms is crucial for advancing our understanding of their roles in health and disease and for the development of novel therapeutics.
NTPDase-IN-1 is a potent and selective small molecule inhibitor of several human NTPDase isoforms. This guide provides a comprehensive overview of this compound, including its biochemical properties, detailed experimental protocols for its use, and a description of the signaling pathways it modulates.
Data Presentation: Biochemical Profile of this compound
The inhibitory activity and kinetic parameters of this compound have been characterized against several human NTPDase isoforms. The following tables summarize the available quantitative data.
Table 1: Inhibitory Potency of this compound against Human NTPDase Isoforms
| Target Isoform | IC50 (µM) |
| h-NTPDase1 | 0.05 |
| h-NTPDase2 | 0.23 |
| h-NTPDase8 | 0.54 |
Data obtained from commercially available this compound.
Table 2: Kinetic Parameters of this compound
| Target Isoform | Inhibition Type | Km of Substrate (ATP) (µM) |
| h-NTPDase1 | Non-competitive | 21 |
| h-NTPDase2 | Non-competitive | Not Reported |
Experimental Protocols
Detailed below are established methodologies for characterizing the inhibitory activity of compounds like this compound against NTPDase enzymes. While the specific protocol for the initial characterization of this compound is not publicly available, the following represent standard and robust assays used in the field.
Malachite Green Assay for NTPDase Activity
This colorimetric assay quantifies the inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP or ADP by NTPDases.
Materials:
-
Recombinant human NTPDase enzyme (e.g., h-NTPDase1, -2, or -8)
-
This compound
-
ATP or ADP (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂
-
Malachite Green Reagent:
-
Solution A: 0.045% Malachite Green hydrochloride in water.
-
Solution B: 4.2% ammonium (B1175870) molybdate (B1676688) in 4 M HCl.
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B and 0.02% Tween 20. Prepare fresh.
-
-
Phosphate Standard (e.g., KH₂PO₄)
-
96-well microplate
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in Assay Buffer to achieve a range of desired concentrations.
-
Enzyme Reaction:
-
To each well of a 96-well plate, add 25 µL of the diluted this compound or vehicle control (Assay Buffer with the same percentage of DMSO).
-
Add 25 µL of the NTPDase enzyme solution (pre-diluted in Assay Buffer to a working concentration).
-
Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the substrate solution (ATP or ADP in Assay Buffer). The final substrate concentration should be at or near the Km value for the specific isoform, if known.
-
Incubate the reaction mixture for 15-30 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction by adding 50 µL of the Malachite Green Working Reagent to each well.
-
Incubate for 15-20 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Prepare a standard curve using the phosphate standard to determine the amount of Pi released in each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Capillary Electrophoresis (CE) Assay for NTPDase Activity
This method offers high sensitivity and the ability to simultaneously monitor substrate and product.[4][5][6]
Materials:
-
Recombinant human NTPDase enzyme
-
This compound
-
ATP or ADP (substrate)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂
-
Separation Buffer: 50 mM phosphate buffer (pH 6.5)
-
Capillary Electrophoresis system with UV detection
-
Polyacrylamide-coated capillary
Procedure:
-
Enzyme Reaction (in-capillary):
-
Prepare substrate solutions in Reaction Buffer with and without various concentrations of this compound.
-
Prepare a suspension of the membrane preparation containing the NTPDase enzyme.
-
Perform hydrodynamic injections into the capillary in the following sequence:
-
A plug of substrate solution (with or without inhibitor).
-
A plug of the enzyme suspension.
-
A second plug of the substrate solution (with or without inhibitor).
-
-
Allow the reaction to proceed within the capillary for a defined period (e.g., 5 minutes).
-
-
Electrophoretic Separation:
-
Apply a reverse polarity voltage to initiate the separation of the reaction components (substrate and products like ADP and AMP).
-
Detect the separated analytes by their UV absorbance at 210 nm.
-
-
Data Analysis:
-
Quantify the peak areas of the substrate and product(s).
-
Calculate the enzyme activity based on the amount of product formed.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
For kinetic analysis (to determine the mode of inhibition and Km/Ki values), perform the assay with varying substrate concentrations in the presence and absence of the inhibitor. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Signaling Pathways and Experimental Workflows
The inhibition of NTPDases by this compound has significant implications for purinergic signaling pathways involved in various physiological and pathological processes.
Purinergic Signaling Cascade
Extracellular ATP, often released as a "danger signal" from stressed or damaged cells, can activate P2X and P2Y receptors, triggering pro-inflammatory and pro-thrombotic responses.[1] NTPDases, particularly NTPDase1 (CD39), hydrolyze ATP and ADP to AMP, thereby terminating P2 receptor signaling.[7] The subsequent hydrolysis of AMP to adenosine (B11128) by ecto-5'-nucleotidase (CD73) generates an anti-inflammatory and immunosuppressive signal through the activation of P1 (adenosine) receptors.
References
- 1. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]
- 2. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 3. E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A capillary electrophoresis method for the characterization of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) and the analysis of inhibitors by in-capillary enzymatic microreaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A capillary electrophoresis method for the characterization of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) and the analysis of inhibitors by in-capillary enzymatic microreaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aminer.cn [aminer.cn]
- 7. Role of ecto-NTPDases on UDP-sensitive P2Y(6) receptor activation during osteogenic differentiation of primary bone marrow stromal cells from postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
NTPDase-IN-1: A Technical Guide to its Potential in Infectious Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nucleoside Triphosphate Diphosphohydrolases (NTPDases) as therapeutic targets in infectious diseases, with a specific focus on the potential of the selective inhibitor, NTPDase-IN-1. This document details the underlying biological pathways, presents available quantitative data, outlines key experimental protocols, and explores future research directions.
Introduction: Purinergic Signaling in Infection
Extracellular nucleotides, particularly adenosine (B11128) triphosphate (ATP), function as critical signaling molecules in the immune system.[1] Released from cells during stress, damage, or infection, ATP acts as a Danger-Associated Molecular Pattern (DAMP), triggering pro-inflammatory responses by binding to purinergic P2 receptors on immune cells.[2][3] This initiates a cascade that helps recruit immune cells to the site of infection and combat pathogens.[4]
The magnitude and duration of this pro-inflammatory signal are tightly regulated by a family of cell surface enzymes known as ectonucleotidases.[3] Among these, the Ecto-Nucleoside Triphosphate Diphosphohydrolase (E-NTPDase) family, particularly NTPDase1 (also known as CD39), plays a pivotal role.[5][6] NTPDases hydrolyze extracellular ATP and adenosine diphosphate (B83284) (ADP) to adenosine monophosphate (AMP).[7] This AMP is then further converted to adenosine by ecto-5'-nucleotidase (CD73).[8] Adenosine, in contrast to ATP, generally exerts potent anti-inflammatory and immunosuppressive effects by signaling through P1 receptors.[3][6]
Many pathogens have evolved to exploit this regulatory axis, utilizing NTPDase activity to degrade pro-inflammatory ATP and generate immunosuppressive adenosine, thereby creating a favorable environment for their survival and replication.[8][9] This makes NTPDases attractive targets for therapeutic intervention in a variety of infectious diseases.[10][11]
The Role of NTPDases in Pathogen Evasion
Several infectious agents, especially protozoan parasites, leverage NTPDase activity to modulate the host immune response. NTPDases have been identified on the surface of parasites like Leishmania spp., Trypanosoma cruzi, and Toxoplasma gondii, where their activity is crucial for infectivity and virulence.[8][9]
The general mechanism of immune evasion is a two-step process:
-
Depletion of a Danger Signal : The parasite's NTPDase rapidly hydrolyzes the ATP released by host cells upon infection. This prevents ATP from binding to host P2 receptors, dampening the initial pro-inflammatory alarm signal.[8]
-
Generation of an Immunosuppressive Signal : The breakdown of ATP ultimately leads to the production of adenosine.[9] Adenosine then binds to host P1 receptors (e.g., A2A receptors) on macrophages and T-cells, leading to reduced production of inflammatory cytokines and decreased microbicidal activity, which favors parasite persistence.[8][10]
Studies have shown that genetic knockout of NTPDase genes in Leishmania infantum leads to lower levels of macrophage infection.[10][11] Similarly, inhibiting NTPDase activity has been proposed as a therapeutic strategy to enhance the host immune response against these pathogens.[11]
This compound: A Profile of a Selective Inhibitor
This compound is a small molecule identified as a selective inhibitor of human NTPDases. Its potential lies in its ability to block the enzymatic activity that pathogens co-opt for immune evasion. By inhibiting NTPDase, this compound could theoretically restore the pro-inflammatory ATP signal and prevent the production of immunosuppressive adenosine, thereby enhancing the host's ability to clear the infection.
Quantitative Data
The inhibitory activity of this compound has been characterized against several human NTPDase isoforms. This selectivity is crucial, as different isoforms have distinct roles in physiology.[5][10]
| Compound | Target Isoform | IC50 (µM) | Inhibition Type | Reference |
| This compound | h-NTPDase1 | 0.05 | Non-competitive | [12] |
| h-NTPDase2 | 0.23 | Non-competitive | [12] | |
| h-NTPDase8 | 0.54 | - | [12] |
h-NTPDase: human Nucleoside Triphosphate Diphosphohydrolase. IC50: Half-maximal inhibitory concentration.
The potent, non-competitive inhibition of NTPDase1 (CD39) is particularly noteworthy, as this isoform is broadly expressed on immune cells and is a key player in regulating inflammation and immunity.[5][13]
Key Experimental Protocols for Evaluating NTPDase Inhibitors
Evaluating the potential of compounds like this compound requires a series of robust in vitro and in vivo assays. Below are detailed methodologies for key experiments.
4.1. Protocol: NTPDase Activity Assay (Malachite Green Colorimetric Method)
This assay quantifies NTPDase activity by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP or ADP.[14]
-
Objective: To determine the rate of nucleotide hydrolysis by an NTPDase source (e.g., intact cells, membrane preparations, or recombinant enzyme) and to measure the inhibitory effect of compounds like this compound.
-
Principle: The assay measures the end-product, inorganic phosphate (Pi), which forms a colored complex with molybdate (B1676688) and malachite green dye. The absorbance of this complex is measured spectrophotometrically and is directly proportional to the amount of Pi generated.
-
Materials:
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 120 mM NaCl, 5 mM KCl, 60 mM glucose, 0.5 mM CaCl₂.[14]
-
Substrate Stock: 10 mM ATP or ADP in deionized water.
-
This compound Stock: 10 mM in DMSO.
-
Enzyme Source: Intact lymphocytes, parasite suspension, or purified enzyme.
-
Malachite Green Reagent: Commercially available kits (e.g., from Promega, Sigma-Aldrich) are recommended for consistency.
-
Phosphate Standard: A solution of known KH₂PO₄ concentration for generating a standard curve.
-
96-well microplate.
-
Microplate reader (620-640 nm).
-
-
Procedure:
-
Standard Curve: Prepare a series of phosphate standards (e.g., 0 to 40 µM Pi) in the reaction buffer.
-
Reaction Setup: In a 96-well plate, add the following to a final volume of 100 µL:
-
50 µL of 2x Reaction Buffer.
-
10 µL of this compound at various concentrations (or DMSO for control).
-
20 µL of enzyme source (e.g., 2-4 µg of total protein).[14]
-
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[14]
-
Initiate Reaction: Add 20 µL of substrate (ATP or ADP) to a final concentration of 1 mM.
-
Incubation: Incubate for 15-30 minutes at 37°C. The time should be optimized to ensure the reaction is in the linear range.
-
Stop and Develop: Stop the reaction by adding 50 µL of Malachite Green Reagent. Incubate for 15-20 minutes at room temperature for color development.
-
Measurement: Read the absorbance at ~630 nm.
-
Calculation: Determine the amount of Pi released using the standard curve. Calculate the specific activity (nmol Pi/min/mg protein) and the percent inhibition for this compound to determine its IC50 value.
-
4.2. Protocol: Western Blotting for NTPDase1 (CD39) Expression
This protocol is for detecting the presence and relative quantity of NTPDase1 protein in cell lysates.
-
Objective: To confirm the expression of NTPDase1 in host cells or pathogens.
-
Materials:
-
Lysis Buffer (RIPA or similar).
-
Protein sample (e.g., cell lysates).
-
NuPAGE LDS Sample Buffer.
-
NuPAGE 4-12% Bis-Tris gel.
-
Immobilon-P PVDF membrane.
-
Blocking Buffer: 2.5% non-fat milk in PBS-T (PBS with 0.15% Tween 20).[15]
-
Primary Antibody: Anti-CD39/NTPDase1 antibody.
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated secondary antibody.[15]
-
Chemiluminescence Reagent.[15]
-
-
Procedure:
-
Sample Preparation: Lyse cells and determine protein concentration. Resuspend protein samples in LDS Sample Buffer. Note: Some anti-NTPDase antibodies do not recognize the reduced antigen; check the antibody datasheet and avoid reducing agents like DTT if necessary.[15]
-
Electrophoresis: Separate proteins on a 4-12% Bis-Tris gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.[15]
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature or overnight at 4°C.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-NTPDase1 antibody (diluted in Blocking Buffer) for 1.5 hours at room temperature.[15]
-
Washing: Wash the membrane 5 times with PBS-T.[15]
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody (diluted in 0.5% non-fat milk in PBS-T) for 1 hour at room temperature.[15]
-
Washing: Wash the membrane 5 times with PBS-T.[15]
-
Detection: Visualize the protein bands using a chemiluminescence reagent and an imaging system.[15]
-
4.3. Protocol: In Vitro Macrophage Infection Assay
This assay assesses the effect of an NTPDase inhibitor on the ability of a pathogen to infect and survive within host macrophages.
-
Objective: To determine if this compound can reduce pathogen load in infected host cells.
-
Materials:
-
Macrophage cell line (e.g., J774, THP-1) or primary bone marrow-derived macrophages.
-
Pathogen culture (e.g., Leishmania major promastigotes).
-
Complete cell culture medium.
-
This compound.
-
Giemsa stain or DNA-intercalating dye (e.g., DAPI).
-
Microscope or qPCR reagents for parasite quantification.
-
-
Procedure:
-
Cell Plating: Seed macrophages onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Treat the macrophages with various concentrations of this compound (or vehicle control) for 1-2 hours before infection.
-
Infection: Add the pathogen to the macrophage culture at a defined multiplicity of infection (MOI), e.g., 10 parasites per macrophage.
-
Incubation: Co-culture the pathogens and macrophages for 4-6 hours to allow for phagocytosis.
-
Washing: Gently wash the cells with warm PBS to remove non-internalized parasites.
-
Post-Infection Incubation: Add fresh medium containing the same concentrations of this compound and incubate for an additional 24-72 hours.
-
Quantification of Infection:
-
Microscopy: Fix the cells on the coverslips, stain with Giemsa, and count the number of infected macrophages and the number of parasites per infected macrophage under a light microscope.
-
qPCR: Lyse the cells, extract total DNA, and perform quantitative PCR using primers specific for a parasite gene to determine the relative parasite burden.
-
-
Analysis: Compare the parasite load in this compound-treated wells to the control wells to determine the effect of the inhibitor on intracellular parasite survival.
-
Challenges and Future Directions
While the inhibition of NTPDases is a promising therapeutic strategy, several challenges must be addressed.[10][11]
-
Selectivity: The human genome contains eight NTPDase isoforms with varied expression and function.[5] A successful therapeutic must be selective for the target isoform(s) to minimize off-target effects. The selectivity profile of this compound is a step in the right direction, but further characterization is needed.
-
Host vs. Pathogen Enzyme: The ideal inhibitor would selectively target the parasite's NTPDase over the host's enzymes. Developing such a molecule requires detailed structural information about the parasite enzymes, which is often lacking.
-
Systemic Effects: Systemic inhibition of NTPDase1/CD39 could alter purinergic homeostasis, potentially affecting processes like thrombosis and neurotransmission.[10]
Future research should focus on:
-
Testing this compound in a broad range of in vitro infection models, including those for T. cruzi, T. gondii, and pathogenic bacteria.
-
Evaluating the efficacy and safety of this compound in in vivo animal models of infectious disease.
-
Solving the crystal structures of parasite NTPDases to enable structure-based design of pathogen-selective inhibitors.
-
Exploring targeted drug delivery systems to concentrate the inhibitor at the site of infection, minimizing systemic exposure.
Conclusion
The NTPDase/adenosinergic pathway represents a critical mechanism of immune evasion for numerous pathogens. The targeted inhibition of this pathway is a scientifically validated and promising strategy for the development of novel anti-infective therapies. This compound, with its potent inhibitory activity against key NTPDase isoforms, stands out as a valuable chemical tool for dissecting the role of purinergic signaling in infection and as a potential lead compound for drug development. The experimental frameworks provided in this guide offer a clear path for researchers to further investigate and validate the therapeutic potential of this compound and other related molecules.
References
- 1. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Ectonucleotidases in Intestinal and Hepatic Inflammation [frontiersin.org]
- 4. Ectonucleotidases in Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ectonucleotidases in Inflammation, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ENTPD1 - Wikipedia [en.wikipedia.org]
- 7. Overexpression of TcNTPDase-1 Gene Increases Infectivity in Mice Infected with Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]
- 9. E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ENTPDase inhibitors: therapeutic potential in infectious, inflammatory, and neuroinflammatory diseases [explorationpub.com]
- 11. explorationpub.com [explorationpub.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. CD39/NTPDase-1 Activity and Expression in Normal Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increased NTPDase Activity in Lymphocytes during Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ectonucleotidases-ab.com [ectonucleotidases-ab.com]
Methodological & Application
Application Notes and Protocols for NTPDase-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of NTPDase-IN-1, a selective inhibitor of ectonucleoside triphosphate diphosphohydrolases (NTPDases), in a variety of cell culture experiments. The following sections detail the inhibitor's mechanism of action, provide quantitative data on its activity, and offer detailed protocols for its application in cancer biology and immunology research.
Introduction to this compound
This compound is a selective, non-competitive inhibitor of human NTPDase-1 (also known as CD39), an ectoenzyme that plays a critical role in purinergic signaling by hydrolyzing extracellular ATP and ADP to AMP.[1] By inhibiting NTPDase-1, this compound increases the local concentration of pro-inflammatory ATP and reduces the production of immunosuppressive adenosine, making it a valuable tool for studying the physiological and pathological roles of purinergic signaling in cancer, inflammation, and immune responses.[2][3]
Biochemical Activity and Specificity
This compound exhibits selectivity for different human NTPDase isoforms. The half-maximal inhibitory concentrations (IC50) have been determined for several isoforms, highlighting its potency towards NTPDase-1.
| Target Isoform | IC50 (µM) | Inhibition Type | Km for h-NTPDase-1 (µM) | Reference |
| h-NTPDase-1 | 0.05 | Non-competitive | 21 | [1] |
| h-NTPDase-2 | 0.23 | Non-competitive | Not Reported | [1] |
| h-NTPDase-8 | 0.54 | Not Reported | Not Reported | [1] |
Signaling Pathway Modulation
NTPDase-1 is a key regulator of the purinergic signaling pathway. Its inhibition by this compound leads to an accumulation of extracellular ATP and a reduction in adenosine. This shift in the balance of purinergic signaling molecules can have profound effects on cellular function, particularly in the context of immunity and cancer.
References
Application Notes and Protocols for NTPDase-IN-1 Administration in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available scientific literature on the in vivo administration of the specific compound "NTPDase-IN-1" is limited. The following application notes and protocols are based on the established principles of NTPDase inhibition in animal models of disease, drawing from studies on other well-characterized NTPDase inhibitors. This document is intended to serve as a representative and detailed guide. Researchers should independently validate and optimize these protocols for their specific inhibitor and experimental setup.
Introduction to NTPDase Inhibition in Disease Models
Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) are cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular ATP and ADP.[1] In the tumor microenvironment, high levels of extracellular ATP can act as a danger signal, promoting anti-tumor immunity.[2] However, NTPDases, particularly CD39/NTPDase1, break down ATP into AMP, which is further converted to the immunosuppressive molecule adenosine (B11128) by CD73.[3] By inhibiting NTPDases, the concentration of immunostimulatory ATP in the tumor microenvironment can be increased, while the production of immunosuppressive adenosine is reduced.[4] This shift in the ATP/adenosine ratio can enhance anti-tumor immune responses, making NTPDase inhibitors a promising class of molecules for cancer therapy.[5] NTPDase inhibitors are also being investigated for their therapeutic potential in other diseases, including thrombosis and inflammatory disorders.[6]
Quantitative Data on NTPDase Inhibitors
The following table provides a comparative summary of the in vitro potency of various NTPDase inhibitors, including the limited available data for this compound. This information is crucial for selecting appropriate starting concentrations for in vivo studies.
| Compound Name | Target(s) | IC50 / Ki Values | Species | Reference |
| This compound (compound 5a) | h-NTPDase-1, h-NTPDase-2, h-NTPDase-8 | IC50: 0.05 µM, 0.23 µM, 0.54 µM | Human | [3] |
| ARL 67156 | h-NTPDase1, h-NTPDase3, h-NPP1 | Ki: 11 µM, 18 µM, 12 µM | Human | [1] |
| Suramin | Hepsin, broad spectrum | IC50: 0.66 µM (Hepsin) | Human | [7] |
| PSB-06126 | r-NTPDase1, r-NTPDase2, r-NTPDase3 | Ki: 0.33 µM, 19.1 µM, 2.22 µM | Rat | [3] |
| Anti-CD39 Monoclonal Antibody | CD39 | - | Mouse/Human | [8][9] |
Experimental Protocols
The following are representative protocols for evaluating an NTPDase inhibitor in a preclinical cancer model.
Protocol 1: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model
Objective: To evaluate the single-agent and combination therapy efficacy of an NTPDase inhibitor in an immunocompetent mouse model of cancer.
Materials:
-
Animal Model: 6-8 week old female C57BL/6 mice.
-
Tumor Cell Line: MC38 colon adenocarcinoma cells.
-
NTPDase Inhibitor: e.g., a small molecule inhibitor with known potency.
-
Vehicle Control: To be determined based on the solubility of the inhibitor (e.g., PBS, DMSO/saline mixture).
-
Positive Control (Optional): Anti-PD-1 antibody.
-
Standard animal handling and injection equipment.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Cell Implantation:
-
Culture MC38 cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
-
-
Animal Randomization and Treatment:
-
Monitor tumor growth daily. When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (n=10 mice/group):
-
Group 1: Vehicle control (e.g., administered intraperitoneally (i.p.) daily).
-
Group 2: NTPDase inhibitor (e.g., 10 mg/kg, i.p., daily).
-
Group 3: Anti-PD-1 antibody (e.g., 100 µg, i.p., every 3 days).
-
Group 4: NTPDase inhibitor + Anti-PD-1 antibody (combination therapy).
-
-
The dosage and administration route for the NTPDase inhibitor should be determined from prior maximum tolerated dose (MTD) studies.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor body weight and clinical signs of toxicity throughout the study.
-
The primary endpoint is tumor growth inhibition. Secondary endpoints can include survival analysis.
-
Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or if they show signs of significant distress.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and cytokine levels.
-
Protocol 2: Analysis of Immune Cell Infiltration by Flow Cytometry
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with an NTPDase inhibitor.
Materials:
-
Freshly harvested tumors.
-
RPMI-1640 medium.
-
Collagenase D, DNase I.
-
Fetal Bovine Serum (FBS).
-
Red blood cell lysis buffer.
-
Fluorescently-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD86).
-
Flow cytometer.
Procedure:
-
Tumor Digestion:
-
Mince the tumor tissue into small pieces.
-
Digest the tissue in RPMI-1640 containing Collagenase D and DNase I for 30-60 minutes at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Cell Staining:
-
Wash the cells with PBS containing 2% FBS.
-
Perform red blood cell lysis if necessary.
-
Stain the cells with a cocktail of fluorescently-labeled antibodies against surface markers for 30 minutes on ice.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to quantify the percentages and absolute numbers of different immune cell populations (e.g., CD8+ T cells, regulatory T cells, activated dendritic cells).
-
Visualizations
Signaling Pathway
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suramin inhibits not only tumor growth and metastasis but also angiogenesis in experimental pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extracellular ATP and adenosine in tumor microenvironment: Roles in epithelial-mesenchymal transition, cell migration, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Detection of Extracellular ATP in the Tumor Microenvironment, Using the pmeLUC Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suramin, a drug for the treatment of trypanosomiasis, reduces the prothrombotic and metastatic phenotypes of colorectal cancer cells by inhibiting hepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting CD39 in cancer reveals an extracellular ATP and inflammasome driven tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulatory role of CD39 and CD73 in tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening of NTPDase Inhibitors using a Malachite Green Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for determining the inhibitory activity of compounds against Nucleoside Triphosphate Diphosphohydrolases (NTPDases) using a malachite green-based colorimetric assay. NTPDases are crucial enzymes in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates. Their dysregulation is implicated in various pathological conditions, making them attractive targets for drug discovery. The protocol is optimized for a 96-well plate format, suitable for high-throughput screening of potential inhibitors, such as NTPDase-IN-1.
Introduction
Extracellular nucleotides, such as ATP and ADP, are important signaling molecules that mediate a wide range of physiological processes through purinergic receptors.[1][2] The concentration of these nucleotides is tightly regulated by a family of ectonucleotidases, including NTPDases.[1][2] NTPDases hydrolyze ATP and ADP to AMP, thereby terminating nucleotide-mediated signaling.[1][2] There are eight known human NTPDase isoforms (NTPDase1-8) with varying tissue distribution and substrate specificities.[1] Inhibition of specific NTPDases presents a promising therapeutic strategy for various diseases, including cancer, thrombosis, and immunological disorders.[3]
The malachite green assay is a sensitive and straightforward method for detecting the liberation of inorganic phosphate (B84403) (Pi) from enzymatic reactions.[4][5][6] In the context of NTPDase activity, the enzyme-catalyzed hydrolysis of a nucleotide substrate (e.g., ATP) releases Pi. The malachite green reagent forms a colored complex with the liberated phosphate, which can be quantified spectrophotometrically at approximately 620 nm.[4][5] This application note details the use of this assay to determine the potency of NTPDase inhibitors, using this compound as an example.
Purinergic Signaling Pathway
NTPDases play a central role in the purinergic signaling cascade by terminating ATP and ADP-mediated signaling. Extracellular ATP can activate P2X (ligand-gated ion channels) and P2Y (G-protein coupled) receptors, initiating downstream signaling events.[1][2] NTPDases hydrolyze ATP to ADP and then to AMP. ADP can also act as an agonist for certain P2Y receptors. Finally, ecto-5'-nucleotidase (CD73) can hydrolyze AMP to adenosine, which in turn activates P1 receptors, often mediating anti-inflammatory responses.
Caption: Purinergic signaling pathway highlighting the role of NTPDase.
Quantitative Data: this compound Inhibition
This compound is a selective inhibitor of several human NTPDase isoforms. The half-maximal inhibitory concentration (IC50) values for this compound against various NTPDases are summarized in the table below. This data is crucial for designing experiments and interpreting results.
| Inhibitor | Target NTPDase Isoform | IC50 (µM) | Reference |
| This compound | h-NTPDase1 | 0.05 | [3] |
| This compound | h-NTPDase2 | 0.23 | [3] |
| This compound | h-NTPDase3 | 0.72 | [7] |
| This compound | h-NTPDase8 | 0.54 | [3] |
Experimental Protocols
Materials and Reagents
-
Purified recombinant human NTPDase enzyme (specific isoform of interest)
-
This compound (or other test inhibitors)
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt
-
Malachite Green Phosphate Assay Kit (e.g., from Sigma-Aldrich, G-Biosciences, or equivalent)[4][5]
-
Tris-HCl buffer
-
Calcium Chloride (CaCl2)
-
Bovine Serum Albumin (BSA)
-
96-well clear, flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 600-660 nm
Preparation of Solutions
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl2.
-
Enzyme Solution: Prepare a working solution of the NTPDase enzyme in Assay Buffer. The final concentration should be determined empirically to ensure linear phosphate release over the desired reaction time.
-
Substrate Solution: Prepare a stock solution of ATP in deionized water. Dilute to the desired final concentration in Assay Buffer. The optimal ATP concentration should be at or near the Km of the enzyme for ATP.
-
Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Malachite Green Reagent: Prepare according to the manufacturer's instructions. Typically, this involves mixing a solution of malachite green with a solution of ammonium (B1175870) molybdate (B1676688) in an acidic medium.
Experimental Workflow for IC50 Determination
The following workflow outlines the steps for determining the IC50 value of an NTPDase inhibitor.
Caption: Experimental workflow for NTPDase inhibitor IC50 determination.
Detailed Assay Protocol
-
Prepare a phosphate standard curve: Following the malachite green assay kit instructions, prepare a series of phosphate standards to allow for the conversion of absorbance values to the amount of phosphate produced.[4][5]
-
Set up the assay plate:
-
Add 10 µL of each inhibitor dilution (including a vehicle control, e.g., DMSO) to the appropriate wells of a 96-well plate.
-
Add 30 µL of the prepared NTPDase enzyme solution to each well.
-
Include controls:
-
No enzyme control: 30 µL of Assay Buffer instead of the enzyme solution.
-
No inhibitor control: 10 µL of the vehicle (e.g., DMSO) instead of the inhibitor solution.
-
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction: Add 10 µL of the ATP substrate solution to all wells to start the reaction. The final reaction volume will be 50 µL.
-
Reaction incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction and develop color: Add 100 µL of the Malachite Green Reagent to each well to stop the enzymatic reaction and initiate color development.[4][5]
-
Incubate for color development: Incubate the plate at room temperature for 15-20 minutes to allow for stable color formation.
-
Measure absorbance: Read the absorbance of each well at a wavelength between 600 nm and 660 nm using a microplate reader.
-
Data analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Use the phosphate standard curve to convert the corrected absorbance values to the amount of phosphate produced (in nmoles or pmoles).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting
-
High background in "no enzyme" controls: This may indicate phosphate contamination in the reagents or buffers. Use high-purity water and reagents, and ensure all labware is phosphate-free.
-
Low signal or no enzyme activity: The enzyme may be inactive or the substrate concentration may be too low. Verify enzyme activity and optimize the substrate concentration.
-
Precipitation upon addition of Malachite Green Reagent: This can occur at high phosphate concentrations or in the presence of certain detergents. Dilute the samples if necessary.
Conclusion
The malachite green assay provides a robust and high-throughput compatible method for screening and characterizing NTPDase inhibitors. The detailed protocol and guidelines presented in this application note will enable researchers to accurately determine the potency of compounds like this compound, facilitating the discovery and development of novel therapeutics targeting the purinergic signaling pathway.
References
Application Note and Protocols for HPLC Analysis of Nucleotide Hydrolysis with NTPDase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by catalyzing the hydrolysis of extracellular nucleoside triphosphates and diphosphates, such as ATP and ADP.[1][2] This enzymatic activity modulates the activation of P2 receptors, which are involved in a wide array of physiological and pathological processes including inflammation, immune responses, and cancer.[1][3] NTPDase1 (also known as CD39) is a key member of this family, and its inhibition is a promising therapeutic strategy for various diseases.[2][4]
NTPDase-IN-1 is a selective inhibitor of human NTPDases, demonstrating potent inhibition of NTPDase1, -2, and -8.[2] This application note provides a detailed protocol for the analysis of nucleotide hydrolysis by NTPDase1 and the characterization of its inhibition by this compound using High-Performance Liquid Chromatography (HPLC).
Signaling Pathway
The purinergic signaling pathway is initiated by the release of ATP into the extracellular space, where it can activate P2X and P2Y receptors.[1][3] NTPDase1 hydrolyzes ATP to ADP, and subsequently to AMP.[1] ADP can also activate specific P2Y receptors.[1] The resulting AMP can be further hydrolyzed to adenosine (B11128) by ecto-5'-nucleotidase (CD73), which in turn activates P1 receptors, often mediating anti-inflammatory responses.[3] By inhibiting NTPDase1, this compound prolongs the signaling of ATP and ADP at their respective receptors.
Caption: Purinergic signaling pathway and the role of NTPDase1.
Quantitative Data
The inhibitory activity of this compound against human NTPDases has been determined, with the following IC50 values:
| Enzyme | IC50 (µM)[2] |
| h-NTPDase1 | 0.05 |
| h-NTPDase2 | 0.23 |
| h-NTPDase8 | 0.54 |
Illustrative Time-Course of ATP Hydrolysis
The following table provides illustrative data from a time-course experiment monitoring the hydrolysis of ATP by NTPDase1 in the presence and absence of this compound.
| Time (min) | ATP Concentration (µM) - No Inhibitor | ATP Concentration (µM) - With this compound (0.1 µM) |
| 0 | 100.0 | 100.0 |
| 5 | 75.2 | 95.1 |
| 10 | 51.8 | 90.3 |
| 15 | 28.9 | 85.7 |
| 30 | 5.6 | 72.4 |
| 60 | 0.1 | 50.9 |
Illustrative Concentration-Dependent Inhibition
This table presents illustrative data on the concentration-dependent inhibition of NTPDase1 by this compound after a 15-minute incubation period.
| This compound (µM) | % Inhibition of ATP Hydrolysis |
| 0.001 | 5.2 |
| 0.01 | 28.7 |
| 0.05 | 51.3 |
| 0.1 | 72.8 |
| 0.5 | 94.6 |
| 1.0 | 98.1 |
Experimental Protocols
HPLC Analysis of Nucleotide Hydrolysis
This protocol details the procedure for measuring the hydrolysis of ATP by NTPDase1 and the inhibitory effect of this compound using reverse-phase HPLC.
Materials:
-
Recombinant human NTPDase1
-
This compound
-
ATP, ADP, AMP standards
-
Assay Buffer: 80 mM Tris-HCl, pH 7.4, 5 mM CaCl₂
-
Stop Solution: 1 M Perchloric Acid (ice-cold)
-
Neutralization Solution: 1 M KOH (ice-cold)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 60 mM KH₂PO₄, 5 mM tetrabutylammonium (B224687) phosphate, pH 6.0
-
Mobile Phase B: Mobile Phase A with 30% methanol
-
Microcentrifuge
-
HPLC vials
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing NTPDase1 in the assay buffer.
-
For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound for 10 minutes at 37°C.
-
Initiate the reaction by adding ATP to a final concentration of 100 µM. The total reaction volume is 200 µL.
-
Incubate the reaction at 37°C.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 10, 15, 30, and 60 minutes), withdraw a 40 µL aliquot of the reaction mixture.
-
Immediately stop the reaction by adding the aliquot to an equal volume (40 µL) of ice-cold 1 M perchloric acid.
-
-
Sample Preparation:
-
Vortex the stopped reaction samples and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Neutralize the supernatant by adding 1 M KOH. The volume of KOH required will be approximately equal to the volume of perchloric acid used.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate.
-
Transfer the supernatant to a clean HPLC vial for analysis.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase.
-
Inject 20 µL of the prepared sample onto the HPLC system.
-
Elute the nucleotides using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes at a flow rate of 1.0 mL/min.
-
Detect the nucleotides by UV absorbance at 254 nm.
-
Identify and quantify ATP, ADP, and AMP by comparing their retention times and peak areas to those of known standards.
-
Experimental Workflow Diagram
Caption: Workflow for HPLC analysis of this compound inhibition.
References
Application Notes and Protocols for Transwell Migration Assay Using NTPDase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process implicated in various physiological and pathological conditions, including immune responses, wound healing, and cancer metastasis. The ecto-nucleoside triphosphate diphosphohydrolases (NTPDases), particularly NTPDase1 (also known as CD39), are cell surface enzymes that play a critical role in regulating cell migration by modulating the extracellular concentrations of ATP and adenosine. Extracellular ATP can act as a chemoattractant, while its breakdown product, adenosine, can have opposing effects, creating a finely tuned system for directing cell movement.
NTPDase-IN-1 is a potent and selective inhibitor of human NTPDase1, with an IC50 of 0.05 µM. By inhibiting NTPDase1, this compound prevents the hydrolysis of extracellular ATP, leading to its accumulation. This alteration in the purinergic signaling microenvironment can significantly impact cell migration, making this compound a valuable tool for studying the role of NTPDases in this process and for evaluating the therapeutic potential of NTPDase inhibition.
These application notes provide a detailed protocol for utilizing this compound in a Transwell migration assay to assess its effect on cancer cell migration.
Data Presentation
The following table presents representative data illustrating the expected dose-dependent inhibitory effect of this compound on cancer cell migration in a Transwell assay. This data is hypothetical and for illustrative purposes; actual results may vary depending on the cell line, experimental conditions, and incubation times.
Table 1: Representative Data of this compound Effect on Cancer Cell Migration
| Treatment Group | Concentration (µM) | Number of Migrated Cells (Mean ± SD) | Percent Migration Inhibition (%) |
| Vehicle Control (DMSO) | 0 | 450 ± 30 | 0 |
| This compound | 0.01 | 360 ± 25 | 20 |
| This compound | 0.05 | 225 ± 18 | 50 |
| This compound | 0.1 | 112 ± 15 | 75 |
| This compound | 0.5 | 54 ± 9 | 88 |
Experimental Protocols
This section provides a detailed methodology for performing a Transwell migration assay to evaluate the effect of this compound on cancer cell migration.
Materials
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
This compound (prepare stock solution in DMSO)
-
24-well plates with 8 µm pore size Transwell® inserts
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
-
Microscope
Methods
1. Preparation of this compound Stock Solution
-
This compound is soluble in DMSO.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
2. Cell Culture and Serum Starvation
-
Culture the cancer cells to 70-80% confluency in complete medium (e.g., DMEM with 10% FBS).
-
The day before the assay, aspirate the complete medium, wash the cells with PBS, and replace with serum-free medium.
-
Incubate the cells in serum-free medium for 12-24 hours. This step is crucial to minimize basal migration and enhance the response to chemoattractants.
3. Transwell Assay Setup
-
Rehydrate the Transwell inserts by adding 100 µL of serum-free medium to the upper chamber and 600 µL to the lower chamber. Incubate at 37°C for 1-2 hours.
-
Prepare the chemoattractant solution by adding FBS to serum-free medium (e.g., 10% FBS). Add 600 µL of this solution to the lower chamber of the 24-well plate.
-
Harvest the serum-starved cells using trypsin-EDTA, neutralize with medium containing 10% FBS, and centrifuge.
-
Resuspend the cell pellet in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
4. Treatment with this compound
-
Prepare different concentrations of this compound in serum-free medium from the 10 mM stock solution. Ensure the final DMSO concentration in all treatment groups, including the vehicle control, is consistent and does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Add 200 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Add the desired final concentration of this compound or vehicle (DMSO) to the upper chamber with the cells.
5. Incubation
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a duration optimized for your cell line (typically 4-24 hours).
6. Fixation and Staining
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane by immersing the inserts in a fixation solution for 20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in a staining solution for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
7. Quantification
-
Use a microscope to count the number of stained, migrated cells in several random fields of view for each insert.
-
Alternatively, the stain can be eluted by placing the insert in a new well containing an elution buffer (e.g., 10% acetic acid). The absorbance of the eluate can then be measured using a plate reader at a wavelength appropriate for the stain used (e.g., 590 nm for Crystal Violet).
8. Data Analysis
-
Calculate the average number of migrated cells per field for each treatment group.
-
Calculate the percentage of migration inhibition for each this compound concentration compared to the vehicle control using the following formula: % Inhibition = [1 - (Number of migrated cells with inhibitor / Number of migrated cells in vehicle control)] * 100
Mandatory Visualization
Signaling Pathway
Caption: Inhibition of NTPDase1 by this compound leads to increased extracellular ATP, activating P2Y receptors and downstream signaling pathways that promote cell migration.
Experimental Workflow
Caption: Step-by-step workflow of the Transwell migration assay using this compound.
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with NTPDase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular nucleotides, such as adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP), play a crucial role in regulating immune responses. These molecules, often released during cellular stress or damage, act as "danger signals" that can modulate the activity of various immune cells.[1][2][3][4] The ecto-nucleoside triphosphate diphosphohydrolase-1 (NTPDase1), also known as CD39, is a key cell surface enzyme that hydrolyzes extracellular ATP and ADP to adenosine monophosphate (AMP).[5][6] This enzymatic activity is critical in shifting the balance from a pro-inflammatory environment, driven by ATP, to an anti-inflammatory milieu mediated by adenosine.[7][8]
NTPDase-IN-1 is a potent and selective inhibitor of NTPDase1/CD39. By blocking the activity of CD39, this compound is expected to increase the local concentration of extracellular ATP and reduce the production of immunosuppressive adenosine. This modulation of the purinergic signaling pathway can have significant effects on immune cell function, including enhancing the activation of effector T cells and promoting the maturation and pro-inflammatory activity of myeloid cells such as macrophages and dendritic cells.[9][10][11]
These application notes provide detailed protocols for utilizing multi-color flow cytometry to analyze the phenotypic and functional changes in immune cell populations following treatment with this compound. The methodologies described herein cover immune cell isolation, in vitro treatment with this compound, antibody staining for key immune cell markers, and data acquisition and analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for analyzing the effects of this compound on immune cells.
Experimental Protocols
Isolation of a Single-Cell Suspension of Immune Cells
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) from whole blood. A similar procedure can be adapted for isolating splenocytes from murine spleens.
Materials:
-
Whole blood collected in heparin- or EDTA-containing tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a fresh 50 mL conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.
-
Collect the mononuclear cell layer (the "buffy coat") using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the cells by adding PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 50 mL of PBS. Centrifuge again at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI 1640 medium (containing 10% FBS and 1% penicillin-streptomycin).
-
Count the viable cells using a hemocytometer or an automated cell counter with trypan blue exclusion.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI 1640 medium for subsequent experiments.
In Vitro Treatment with this compound
Materials:
-
Isolated immune cells (1 x 10^6 cells/mL)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Complete RPMI 1640 medium
-
Cell culture plates (e.g., 24-well or 96-well)
-
Optional: Immune cell stimuli (e.g., anti-CD3/CD28 beads for T cells, LPS for macrophages)
Procedure:
-
Seed the isolated immune cells into the wells of a cell culture plate.
-
Prepare working solutions of this compound at various concentrations in complete RPMI 1640 medium. Also, prepare a vehicle control with the same final concentration of DMSO. It is recommended to perform a dose-response curve to determine the optimal concentration of this compound.
-
Add the this compound working solutions or the vehicle control to the respective wells.
-
If studying the effect of the inhibitor on activated immune cells, add the appropriate stimulus at this stage.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
Antibody Staining for Flow Cytometry
Materials:
-
Treated immune cells
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Live/Dead fixable viability dye
-
Fc receptor blocking antibody (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies for surface and intracellular markers (see Table 2 for a suggested panel)
-
Fixation/Permeabilization buffer kit
-
96-well V-bottom plate
-
Centrifuge
Procedure:
-
Harvest the cells from the culture plate and transfer them to a 96-well V-bottom plate.
-
Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Wash the cells with 200 µL of PBS. Centrifuge and discard the supernatant.
-
Viability Staining: Resuspend the cells in 100 µL of PBS containing a Live/Dead fixable viability dye according to the manufacturer's instructions. Incubate for 15-20 minutes at room temperature, protected from light.
-
Wash the cells with 200 µL of FACS buffer. Centrifuge and discard the supernatant.
-
Fc Receptor Blocking: Resuspend the cell pellet in 50 µL of FACS buffer containing an Fc receptor blocking antibody. Incubate for 10 minutes at 4°C.
-
Surface Staining: Without washing, add 50 µL of the surface antibody cocktail (prepared in FACS buffer at pre-titrated optimal concentrations). Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS buffer.
-
Intracellular Staining (Optional): a. Fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit according to the manufacturer's protocol. b. Add the intracellular antibody cocktail (prepared in permeabilization buffer). c. Incubate for 30-45 minutes at room temperature in the dark. d. Wash the cells twice with permeabilization buffer.
-
Resuspend the final cell pellet in 200 µL of FACS buffer for flow cytometry acquisition.
Data Presentation
The following tables summarize suggested flow cytometry panels and present hypothetical quantitative data for immune cell populations treated with this compound.
Table 1: Suggested Flow Cytometry Panel for Human PBMCs
| Marker | Fluorochrome | Target Cell Population/Function | Expected Change with this compound |
| CD3 | APC-Cy7 | T cells | - |
| CD4 | PE-Cy7 | Helper T cells | - |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cells | - |
| CD69 | FITC | Early activation marker | ↑ on T cells |
| CD25 | PE | Activation marker (IL-2Rα) | ↑ on T cells |
| CD14 | BV510 | Monocytes | - |
| CD11c | BV421 | Dendritic cells | - |
| HLA-DR | APC | Antigen presentation marker | ↑ on monocytes/DCs |
| CD86 | BV786 | Co-stimulatory molecule | ↑ on monocytes/DCs |
| FoxP3 | Alexa Fluor 488 | Regulatory T cells | ↓ frequency or suppressive function |
Table 2: Hypothetical Quantitative Data of Immune Cell Phenotypes after this compound Treatment
| Treatment Group | % CD69+ of CD8+ T cells | % CD86+ of CD14+ Monocytes | MFI of HLA-DR on CD11c+ DCs |
| Vehicle Control | 5.2 ± 0.8 | 25.4 ± 3.1 | 15,000 ± 2,100 |
| This compound (1 µM) | 15.8 ± 2.3 | 45.1 ± 4.5 | 28,500 ± 3,500 |
| This compound (10 µM) | 28.4 ± 3.5 | 68.7 ± 5.9 | 45,200 ± 4,800** |
| Data are presented as mean ± standard deviation. Statistical significance is denoted as *p < 0.05 and *p < 0.01 compared to the vehicle control. |
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the immunomodulatory effects of this compound. By utilizing multi-color flow cytometry, it is possible to dissect the intricate changes in immune cell activation, differentiation, and function following the inhibition of CD39. The expected outcomes include enhanced pro-inflammatory responses, which may be beneficial in therapeutic areas such as oncology, where overcoming immunosuppression in the tumor microenvironment is a key objective. These detailed methodologies will enable the robust and reproducible analysis of the cellular effects of this compound, thereby facilitating its preclinical and clinical development.
References
- 1. Extracellular ATP in the immune system: more than just a "danger signal" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extracellular ATP in the Immune System: More Than Just a “Danger Signal” | Semantic Scholar [semanticscholar.org]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. The ectonucleotidases CD39 and CD73: novel checkpoint inhibitor targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD39/NTPDase-1 Activity and Expression in Normal Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extracellular ATP and adenosine: The Yin and Yang in immune responses? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orega-biotech.com [orega-biotech.com]
- 9. NTPDase1 governs P2X7-dependent functions in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ecto-NTPDase CD39 is a negative checkpoint that inhibits follicular helper cell generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Induction of NTPDase1/CD39 by Reactive Microglia and Macrophages Is Associated With the Functional State During EAE [frontiersin.org]
Application of NTPDase-IN-1 in Thrombosis Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombosis, the formation of a blood clot inside a blood vessel, is a critical pathological event underlying cardiovascular diseases such as myocardial infarction and stroke. A key regulator of thrombosis is the ectonucleoside triphosphate diphosphohydrolase-1 (NTPDase1), also known as CD39. NTPDase1 is an enzyme expressed on the surface of endothelial cells that hydrolyzes extracellular adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP).[1][2] ADP is a potent platelet agonist, and its rapid degradation by NTPDase1 is a crucial antithrombotic mechanism.[3][4]
NTPDase-IN-1 is a chemical inhibitor of human NTPDase1 (h-NTPDase1) and NTPDase3.[5][6][7] By inhibiting NTPDase1, this compound is expected to increase the local concentration of ADP, thereby promoting platelet activation and aggregation, making it a valuable tool for studying the prothrombotic processes mediated by the ADP-P2Y receptor axis. These application notes provide a comprehensive guide to utilizing this compound in thrombosis research, including detailed experimental protocols and data presentation formats.
Data Presentation
Table 1: Biochemical Profile of this compound
| Parameter | Value | Reference |
| Target(s) | Human NTPDase1 (h-NTPDase1), Human NTPDase3 (h-NTPDase3) | [5][6][7] |
| IC₅₀ (h-NTPDase1) | 2.88 µM | [5][6][7] |
| IC₅₀ (h-NTPDase3) | 0.72 µM | [5][6][7] |
Table 2: Hypothetical Effect of this compound on ADP-Induced Platelet Aggregation
| This compound Conc. (µM) | ADP Concentration (µM) | Maximum Aggregation (%) (Mean ± SD) |
| 0 (Vehicle Control) | 5 | 45 ± 5 |
| 1 | 5 | 55 ± 6 |
| 3 | 5 | 70 ± 7 |
| 10 | 5 | 85 ± 5 |
| 0 (Vehicle Control) | 10 | 75 ± 8 |
| 1 | 10 | 85 ± 7 |
| 3 | 10 | 95 ± 4 |
| 10 | 10 | 98 ± 3 |
Table 3: Hypothetical Effect of this compound on Time to Occlusion in a Murine Thrombosis Model
| Treatment Group | Dose (mg/kg, i.v.) | Time to Occlusion (minutes) (Mean ± SD) |
| Vehicle Control | - | 25 ± 5 |
| This compound | 1 | 18 ± 4 |
| This compound | 5 | 12 ± 3 |
| This compound | 10 | 8 ± 2 |
Signaling Pathways and Experimental Workflows
NTPDase1 Signaling Pathway in Thrombosis
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of CD39 (NTPDase-1) in thromboregulation, cerebroprotection, and cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
NTPDase-IN-1 solubility and stability in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and handling of NTPDase-IN-1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a selective inhibitor of several ectonucleoside triphosphate diphosphohydrolases (NTPDases). It exhibits potent inhibitory activity against human NTPDase1 (also known as CD39), NTPDase2, and NTPDase8.[1] These enzymes are crucial regulators of extracellular nucleotide signaling, playing significant roles in various physiological and pathological processes, including inflammation, immunity, and cancer.[2][3]
Q2: What are the recommended solvents for preparing a stock solution of this compound?
Q3: How should I store this compound stock solutions?
A3: For long-term storage, it is advisable to store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage, a solution stored at 4°C may be suitable, but stability under these conditions should be validated for your specific experimental needs. Always refer to the Certificate of Analysis provided by the supplier for any specific storage recommendations.[1]
Q4: What is the stability of this compound in aqueous experimental buffers?
A4: The stability of this compound in aqueous buffers has not been extensively documented. When diluting the DMSO stock solution into aqueous buffers (e.g., PBS, Tris, or cell culture media), it is best practice to prepare the working solutions fresh for each experiment. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent effects on the biological system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound has low aqueous solubility, and the concentration in the final buffer exceeds its solubility limit. | - Prepare an intermediate dilution in a co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol before the final dilution in the aqueous buffer.- Increase the percentage of DMSO in the final working solution (ensure to include a vehicle control with the same DMSO concentration).- Use a lower final concentration of this compound if experimentally feasible.- Consider using a buffer containing a small amount of non-ionic detergent (e.g., 0.01% Tween-20), if compatible with your assay. |
| Inconsistent or no inhibitory activity | - Degradation of the compound: Improper storage or multiple freeze-thaw cycles of the stock solution.- Precipitation of the compound: The inhibitor may not be fully dissolved in the assay buffer.- Incorrect assay conditions: pH, temperature, or divalent cation concentrations may not be optimal for inhibitor binding or enzyme activity. | - Prepare fresh working solutions from a new aliquot of the stock solution for each experiment.- Visually inspect the working solution for any signs of precipitation before adding it to the assay.- Ensure the assay buffer conditions are optimized for NTPDase activity (typically pH 7.4, with Ca²⁺ or Mg²⁺). |
| High background signal in the assay | - DMSO interference: High concentrations of DMSO can interfere with certain assay formats.- Contamination of reagents. | - Keep the final DMSO concentration in the assay as low as possible (ideally ≤ 0.1%) and include a vehicle control.- Use high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions. |
Data Presentation
Table 1: Inhibitory Activity of this compound against Human NTPDase Isoforms
| Target Isoform | IC₅₀ (µM) |
| h-NTPDase1 | 0.05[1] |
| h-NTPDase2 | 0.23[1] |
| h-NTPDase8 | 0.54[1] |
IC₅₀ values are a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare this compound solutions for use in in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, nuclease-free water
-
Experimental buffer (e.g., Tris buffer, pH 7.4)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution (10 mM in DMSO): a. Briefly centrifuge the vial of this compound powder to ensure all material is at the bottom. b. Based on the molecular weight of this compound (refer to the supplier's datasheet), calculate the volume of DMSO required to prepare a 10 mM stock solution. c. Add the calculated volume of anhydrous DMSO to the vial. d. Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
-
Working Solutions: a. On the day of the experiment, thaw a fresh aliquot of the 10 mM stock solution at room temperature. b. Prepare serial dilutions of the stock solution in your experimental buffer to achieve the desired final concentrations for your assay. c. It is recommended to prepare these dilutions fresh and use them immediately. Visually inspect for any precipitation after dilution.
Protocol 2: In Vitro NTPDase Inhibition Assay (Malachite Green Assay)
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of a specific NTPDase isoform. This protocol is based on the colorimetric detection of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.
Materials:
-
Recombinant human NTPDase1, NTPDase2, or NTPDase8
-
This compound working solutions (prepared as in Protocol 1)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM CaCl₂, 1 mM MgCl₂
-
ATP solution (substrate)
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Setup: a. In a 96-well microplate, add the following to each well in triplicate:
- Test wells: A specific volume of this compound working solution.
- Positive control wells (no inhibitor): An equivalent volume of experimental buffer containing the same final concentration of DMSO as the test wells.
- Negative control wells (no enzyme): An equivalent volume of experimental buffer. b. Add the recombinant NTPDase enzyme to all wells except the negative controls. c. Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Enzymatic Reaction: a. Initiate the reaction by adding the ATP substrate to all wells to a final concentration within the linear range of the enzyme's activity. b. Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear phase.
-
Detection: a. Stop the reaction by adding the Malachite Green Reagent according to the manufacturer's instructions. This reagent will react with the inorganic phosphate produced. b. Incubate at room temperature for the recommended time to allow for color development. c. Measure the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the negative control wells from all other readings. b. Calculate the percentage of inhibition for each concentration of this compound compared to the positive control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Visualizations
Caption: Purinergic signaling pathway modulated by NTPDases and inhibited by this compound.
Caption: Experimental workflow for an in vitro NTPDase inhibition assay.
Caption: Troubleshooting logic for inconsistent this compound activity.
References
Determining optimal NTPDase-IN-1 concentration for cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NTPDase-IN-1 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, non-competitive inhibitor of several ectonucleoside triphosphate diphosphohydrolases (NTPDases), which are enzymes located on the cell surface.[1] These enzymes, particularly NTPDase1 (also known as CD39), NTPDase2, and NTPDase8, play a crucial role in purinergic signaling by hydrolyzing extracellular adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP) to adenosine monophosphate (AMP).[1][2][3] By inhibiting these enzymes, this compound prevents the breakdown of ATP and ADP, leading to their accumulation in the extracellular space. This modulation of purinergic signaling can impact various physiological and pathological processes, including inflammation, immune responses, and cancer progression.[1][2]
Q2: What are the common applications of this compound in cell-based assays?
This compound is utilized in studies related to cancer, immunology, and bacterial infections.[1] Its ability to block the hydrolysis of extracellular ATP makes it a valuable tool for investigating the roles of purinergic signaling in:
-
T-cell proliferation and dendritic cell maturation.[1]
-
Inflammasome activation in macrophages.[1]
-
Tumor cell proliferation.[1]
-
Neutrophil chemotaxis.[4]
Q3: What is the recommended starting concentration for this compound in a cell-based assay?
The optimal concentration of this compound is highly dependent on the cell type, cell density, and the specific experimental endpoint. Based on its in vitro IC50 values, a good starting point for most cell-based assays is in the range of 0.1 µM to 1 µM. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: How should I prepare and store this compound?
For optimal results, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing your working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low inhibitory effect observed | Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit the target NTPDases in your specific cell system. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 10 µM) to determine the optimal inhibitory concentration. |
| High cell density: A high number of cells will result in a higher concentration of NTPDase enzymes, requiring a higher concentration of the inhibitor for effective inhibition. | Optimize your cell seeding density. If a high cell density is required for your assay, you may need to increase the concentration of this compound. | |
| Incorrect assay conditions: NTPDase activity is dependent on divalent cations like Ca²⁺ and Mg²⁺.[3][5] The pH of the assay medium can also influence enzyme activity.[6] | Ensure your assay buffer or cell culture medium contains an adequate concentration of Ca²⁺ and Mg²⁺ (typically in the millimolar range) and that the pH is within the optimal range for the target NTPDase (generally pH 7.0-8.0).[6][7] | |
| High cell toxicity or unexpected off-target effects | Inhibitor concentration is too high: this compound, like many small molecule inhibitors, can exhibit cytotoxic effects at high concentrations. | Determine the cytotoxicity of this compound on your specific cell line using a cell viability assay (e.g., MTT or LDH assay).[8][9] Perform a dose-response curve to identify the maximum non-toxic concentration. |
| Solvent toxicity: If using a high concentration of a stock solution, the final concentration of the solvent (e.g., DMSO) in your culture medium may be toxic to the cells. | Ensure the final solvent concentration in your assay is below the toxic threshold for your cells (typically ≤ 0.1% for DMSO). Include a vehicle control (medium with the same concentration of solvent) in your experiments. | |
| Inconsistent or variable results | Inhibitor instability: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. | Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Variations in cell culture: Differences in cell passage number, confluency, or overall cell health can lead to variability in NTPDase expression and activity. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are in a healthy, logarithmic growth phase for your experiments. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| h-NTPDase-1 | 0.05 |
| h-NTPDase-2 | 0.23 |
| h-NTPDase-8 | 0.54 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Malachite Green Assay
This protocol describes how to determine the concentration of this compound required to inhibit the enzymatic activity of cell-surface NTPDases. The assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.
Materials:
-
Cells expressing the target NTPDase(s)
-
This compound
-
ATP solution (e.g., 1 mM stock in water)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl₂)[6]
-
Malachite Green Reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Cell Preparation: Seed your cells in a 96-well plate and culture until they reach the desired confluency.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (assay buffer with the same concentration of solvent as the highest inhibitor concentration).
-
Inhibitor Incubation: Remove the culture medium from the cells and wash gently with the assay buffer. Add the prepared this compound dilutions and the vehicle control to the respective wells. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Enzymatic Reaction: Initiate the reaction by adding ATP to each well to a final concentration of 0.5 mM.[6] Incubate for a specific time (e.g., 10-30 minutes) at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Phosphate Detection: Stop the reaction by adding the Malachite Green Reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Protocol 2: Assessing the Cytotoxicity of this compound using an MTT Assay
This protocol is for evaluating the effect of different concentrations of this compound on cell viability.
Materials:
-
Your cell line of interest
-
This compound
-
Complete cell culture medium
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control and an untreated control. Replace the medium in the wells with the prepared solutions.
-
Incubation: Incubate the plate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (typically around 570 nm). Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability against the this compound concentration to determine the cytotoxic effects.
Visualizations
Caption: Purinergic signaling pathway modulated by NTPDase1 and its inhibition by this compound.
Caption: Workflow for determining the optimal concentration of this compound for cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 3. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ecto-nucleoside Triphosphate Diphosphohydrolase 1 (E-NTPDase1/CD39) Regulates Neutrophil Chemotaxis by Hydrolyzing Released ATP to Adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NTPDase | ATPases | Tocris Bioscience [tocris.com]
- 6. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of NTPDase (NTPDase1; ecto-apyrase; ecto-diphosphohydrolase; CD39; EC 3.6.1.5) activity in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid flow cytometry-based assay for the evaluation of γδ T cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Unexpected Results in NTPDase-IN-1 Experiments
Welcome to the technical support center for NTPDase-IN-1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret results from experiments utilizing this selective NTPDase inhibitor. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a selective small molecule inhibitor of several ectonucleoside triphosphate diphosphohydrolase (NTPDase) isoforms. Its primary targets are human NTPDase-1 (also known as CD39), NTPDase-2, and NTPDase-8.[1] It functions as a non-competitive inhibitor for h-NTPDase-1 and h-NTPDase-2.[1] Due to its inhibitory action, this compound is utilized in research related to cancer, immunology, and bacterial infections.[1]
Q2: My inhibitory effect with this compound is lower than expected based on the IC50 values. What are the potential causes?
A2: Several factors could contribute to lower-than-expected potency. These include issues with the inhibitor's solubility or stability in your assay buffer, degradation of the compound due to improper storage, or high substrate (ATP/ADP) concentrations in your experiment. Additionally, the specific isoform of NTPDase present in your experimental system may be less sensitive to the inhibitor.
Q3: I am observing cellular effects that don't seem to be related to NTPDase inhibition. Could there be off-target effects?
A3: While this compound is selective, like many small molecule inhibitors, it may have off-target effects, especially at higher concentrations. Since it inhibits multiple NTPDase isoforms, the observed phenotype might be a composite effect. It is also possible that it interacts with other nucleotide-binding proteins. To investigate this, it is recommended to use a structurally different NTPDase inhibitor as a control to see if the same phenotype is produced.
Q4: What is the best way to prepare and store this compound?
A4: For in vitro experiments, it is recommended to prepare a concentrated stock solution in a high-purity organic solvent like Dimethyl Sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, ensure the final DMSO concentration in your assay is low (typically below 0.5%) to avoid solvent-induced artifacts.
Q5: Can I use this compound in cell-based assays?
A5: Yes, this compound can be used in cell-based assays. However, it is crucial to first determine its cytotoxic profile in your specific cell line to ensure that the observed effects are due to NTPDase inhibition and not simply cell death. An MTT or MTS assay is recommended for this purpose.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No or weak inhibition of NTPDase activity | 1. Inhibitor instability: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound. Always store aliquots at -20°C or -80°C. |
| 2. Poor solubility: The inhibitor may have precipitated out of your aqueous assay buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) from your stock solution is sufficient to maintain solubility, but still non-toxic to your system (ideally <0.5%). Gentle warming or sonication can sometimes aid dissolution. | |
| 3. High substrate concentration: The concentration of ATP or ADP in your assay may be too high, leading to competitive effects. | If possible, lower the substrate concentration in your assay. Determine the Km of your enzyme for its substrate and use a concentration close to the Km. | |
| 4. Incorrect enzyme isoform: Your experimental system may express an NTPDase isoform that is less sensitive to this compound. | Verify the expression of NTPDase-1, -2, or -8 in your system using techniques like Western blot or qPCR. | |
| Inconsistent results between experiments | 1. Pipetting errors: Inaccurate pipetting can lead to variability in inhibitor and substrate concentrations. | Use calibrated pipettes and perform serial dilutions carefully. |
| 2. Variable incubation times: Inconsistent incubation times for the enzyme, substrate, and inhibitor can affect the reaction rate. | Standardize all incubation times across all experiments. | |
| 3. Cell passage number: In cell-based assays, cell characteristics can change with high passage numbers. | Use cells within a consistent and low passage number range for all experiments. | |
| High background in NTPDase activity assay | 1. Contaminating phosphatases: Your enzyme preparation or cell lysate may contain other phosphatases that hydrolyze ATP/ADP. | Use a purified recombinant NTPDase if possible. If using lysates, include controls without the specific NTPDase to measure background phosphatase activity. |
| 2. Spontaneous substrate degradation: ATP and ADP can be unstable in certain buffer conditions. | Prepare fresh substrate solutions for each experiment and ensure your assay buffer has an appropriate pH and ionic strength. | |
| Unexpected cellular phenotype | 1. Off-target effects: At higher concentrations, this compound may inhibit other proteins. | Perform a dose-response experiment to determine the lowest effective concentration. Use a structurally unrelated NTPDase inhibitor as a control. Consider performing an off-target screening assay. |
| 2. Cytotoxicity: The observed phenotype may be due to cell death rather than specific NTPDase inhibition. | Perform a cell viability assay (e.g., MTT, MTS) with a range of this compound concentrations to determine its cytotoxic profile in your cell line. |
Data Presentation
The following tables provide expected quantitative data for this compound in biochemical assays. These are hypothetical, yet realistic, values based on the known IC50s and are intended to serve as a reference for expected experimental outcomes.
Table 1: Expected Inhibition of Human NTPDase Isoforms by this compound
| This compound (µM) | % Inhibition of h-NTPDase-1 (IC50 ≈ 0.05 µM) | % Inhibition of h-NTPDase-2 (IC50 ≈ 0.23 µM) | % Inhibition of h-NTPDase-8 (IC50 ≈ 0.54 µM) |
| 0.01 | 15 | 4 | 2 |
| 0.05 | 50 | 18 | 8 |
| 0.1 | 67 | 30 | 16 |
| 0.25 | 83 | 53 | 32 |
| 0.5 | 91 | 70 | 48 |
| 1.0 | 95 | 81 | 65 |
| 5.0 | 99 | 94 | 90 |
Table 2: Troubleshooting Unexpected NTPDase Activity Results
| Scenario | Observed Result | Potential Interpretation |
| Expected Inhibition | At 0.1 µM this compound, approximately 60-70% inhibition of h-NTPDase-1 activity is observed. | The experiment is proceeding as expected. |
| Unexpectedly Low Inhibition | At 0.1 µM this compound, only 10-20% inhibition of h-NTPDase-1 activity is observed. | Potential issues with inhibitor stability, solubility, or high substrate concentration. Refer to the troubleshooting guide. |
| No Inhibition | No significant inhibition is observed even at 1 µM this compound. | Suspect major issues with the inhibitor (e.g., completely degraded) or the experimental setup (e.g., incorrect enzyme). |
| Inhibition in a "Resistant" Isoform | Significant inhibition of an isoform not listed as a primary target (e.g., NTPDase3) is observed. | Potential off-target effect. This could be a novel finding but requires further validation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the mass of this compound powder required to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Weigh the calculated amount of this compound powder in a sterile tube.
-
Add the appropriate volume of fresh, high-purity DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Malachite Green Assay for NTPDase Activity
This protocol measures the inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP or ADP.
-
Materials:
-
Recombinant human NTPDase-1, -2, or -8
-
This compound working solutions (diluted from stock in assay buffer)
-
ATP or ADP substrate solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM CaCl2)
-
Malachite Green reagent
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Add 25 µL of assay buffer (for no enzyme control) or enzyme solution to the appropriate wells of a 96-well plate.
-
Add 25 µL of this compound working solution at various concentrations (or vehicle control) to the wells.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the ATP or ADP substrate solution.
-
Incubate for 15-30 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction and develop the color by adding 10 µL of Malachite Green reagent to each well.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at approximately 630 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Protocol 3: Cell Viability (MTT) Assay
This protocol determines the cytotoxic effect of this compound on a chosen cell line.
-
Materials:
-
Adherent cells in culture
-
This compound working solutions (diluted in culture medium)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Visualizations
Caption: Purinergic signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining this compound activity.
Caption: Logical troubleshooting flow for unexpected results.
References
Technical Support Center: Optimizing NTPDase-IN-1 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NTPDase-IN-1 in their experiments. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound treatment in a cellular assay?
A1: The optimal incubation time for this compound is highly dependent on the specific experimental goals, cell type, and the concentration of the inhibitor. For assays measuring the direct inhibition of NTPDase activity and its immediate downstream effects on extracellular ATP/ADP levels, shorter incubation times are generally sufficient. Based on the rapid action observed for some NTPDase inhibitors, a pre-incubation time of 15-30 minutes with this compound before the addition of a substrate (e.g., ATP) is a good starting point. For observing downstream cellular responses, such as changes in cell signaling, proliferation, or immune function, longer incubation times ranging from 1 to 24 hours may be necessary. It is crucial to perform a time-course experiment to determine the ideal incubation period for your specific model and endpoint.
Q2: How do I determine the optimal concentration of this compound to use?
A2: The effective concentration of this compound will vary between different cell lines and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration. Start with a concentration range that brackets the reported IC50 values for the target NTPDase isoforms. For this compound, the reported IC50 values are:
| NTPDase Isoform | IC50 (µM)[1] |
| h-NTPDase1 | 0.21 |
| h-NTPDase2 | 1.07 |
| h-NTPDase3 | 0.38 |
| h-NTPDase8 | 0.05 |
A typical starting range for a dose-response experiment could be from 0.01 µM to 10 µM. The final concentration should be high enough to achieve significant inhibition of the target enzyme without causing cytotoxicity.
Q3: What are the key considerations for designing a time-course experiment?
A3: A well-designed time-course experiment is essential for optimizing incubation time. Key considerations include:
-
Time Points: Select a range of time points that capture both early and late responses. For direct enzyme inhibition, this might be 5, 15, 30, and 60 minutes. For downstream cellular effects, consider 1, 4, 8, 12, and 24 hours.
-
Controls: Include a vehicle control (e.g., DMSO) for each time point to account for any solvent effects. A positive control (a known activator or inhibitor of the pathway of interest) can also be beneficial.
-
Readout: The chosen readout should be sensitive and specific to the biological question. This could be measuring extracellular ATP/ADP levels, downstream signaling events (e.g., phosphorylation of a target protein), or a functional cellular response.
-
Cell Density: Ensure that cell density is consistent across all wells and time points, as this can influence metabolic activity and the response to treatment.
Q4: Can this compound have off-target effects?
A4: While this compound is a selective inhibitor, the possibility of off-target effects should always be considered, especially at higher concentrations. A common concern with molecules that modulate purinergic signaling is their potential interaction with purinergic receptors (P2X and P2Y). It is advisable to include control experiments to rule out significant off-target effects on these receptors if they are relevant to your experimental system. For instance, some NTPDase inhibitors like suramin (B1662206) are known to also act as P2 receptor antagonists[2][3].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibitory effect observed | Insufficient Incubation Time: The inhibitor may not have had enough time to interact with the enzyme. | Perform a time-course experiment to determine the optimal incubation time (see FAQ A1 and Protocol 1). |
| Inhibitor Concentration Too Low: The concentration of this compound may be below the effective range for your specific cell type or experimental conditions. | Conduct a dose-response experiment to identify the optimal concentration (see FAQ A2). | |
| Inhibitor Degradation: this compound may be unstable in the experimental medium over long incubation periods. | Check the stability of this compound in your cell culture medium. Consider preparing fresh solutions for each experiment and minimizing the duration of long incubations if instability is suspected. | |
| High Cell Density: A high density of cells can lead to rapid metabolism of the inhibitor or high levels of endogenous NTPDase activity that overwhelm the inhibitor. | Optimize cell seeding density to ensure consistent and reproducible results. | |
| High Variability Between Replicates | Inconsistent Cell Numbers: Variations in cell seeding density across wells can lead to variable results. | Ensure accurate and consistent cell seeding. Use a cell counter for precise measurements. |
| Edge Effects in Multi-well Plates: Wells on the edge of the plate can experience different environmental conditions (e.g., temperature, evaporation) leading to variability. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile medium or PBS to maintain a humidified environment. | |
| Pipetting Errors: Inaccurate pipetting of inhibitor, substrate, or reagents can introduce significant variability. | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette for simultaneous additions. | |
| Cytotoxicity Observed | Inhibitor Concentration Too High: High concentrations of this compound or the solvent (e.g., DMSO) may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound and the vehicle. Always include a vehicle control. |
| Prolonged Incubation: Long exposure to the inhibitor, even at non-toxic concentrations, might induce cellular stress or apoptosis. | Optimize the incubation time to the shortest duration that yields a robust biological response. | |
| Unexpected or Contradictory Results | Off-Target Effects: The observed phenotype may be due to the inhibition of other enzymes or interaction with other cellular components.[2][3] | Perform control experiments to assess potential off-target effects, such as using a structurally different NTPDase inhibitor or evaluating the effect on purinergic receptor signaling. |
| Serum Interference: Components in the serum of the cell culture medium may bind to the inhibitor, reducing its effective concentration. | Consider performing experiments in serum-free or reduced-serum medium for the duration of the inhibitor treatment, if compatible with your cell type. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol provides a framework for determining the optimal incubation time of this compound for inhibiting NTPDase activity in a cellular context. The endpoint measured here is the level of extracellular ATP.
Materials:
-
Cells of interest cultured in appropriate multi-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (serum-free or complete, as required)
-
ATP solution (e.g., 10 mM in sterile water)
-
ATP quantification assay kit (e.g., luciferase-based)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase and form a confluent monolayer on the day of the experiment.
-
Inhibitor Preparation: Prepare working solutions of this compound by diluting the stock solution in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO).
-
Pre-incubation with Inhibitor:
-
Remove the culture medium from the cells.
-
Add the prepared this compound working solutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a short pre-incubation period (e.g., 15 minutes) to allow the inhibitor to enter the cells and bind to the enzyme.
-
-
ATP Stimulation and Time-Course:
-
Prepare a working solution of ATP in the cell culture medium.
-
At time zero (T=0), add the ATP solution to each well to a final concentration that elicits a measurable response (e.g., 100 µM).
-
Incubate the plate at 37°C.
-
At each designated time point (e.g., 5, 15, 30, 60, 120 minutes), collect a small aliquot of the supernatant from the respective wells. Be careful not to disturb the cell layer.
-
-
ATP Quantification:
-
Immediately process the collected supernatants to measure the extracellular ATP concentration using a suitable ATP assay kit, following the manufacturer's instructions.
-
If immediate processing is not possible, the enzymatic reaction in the supernatant can be stopped, for example by adding a TCA solution, and the samples can be stored frozen.
-
-
Data Analysis:
-
Plot the extracellular ATP concentration against time for both the this compound treated and vehicle-treated cells.
-
The optimal incubation time is the point at which the maximum significant difference in ATP levels is observed between the treated and control groups.
-
Visualizations
Purinergic Signaling Pathway
Caption: Purinergic signaling pathway and the role of this compound.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for optimizing this compound incubation time.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for this compound experiments.
References
Addressing NTPDase-IN-1 precipitation in culture media
This technical support center is designed for researchers, scientists, and drug development professionals to address the common issue of NTPDase-IN-1 precipitation in cell culture media.
Troubleshooting Guide
Issue 1: Immediate Precipitation of this compound Upon Addition to Culture Media
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I resolve it?
Answer: Immediate precipitation, often called "crashing out," is a common problem with hydrophobic compounds like this compound when a concentrated DMSO stock is diluted into an aqueous cell culture medium.[1] This occurs because the compound's solubility dramatically decreases as the DMSO is diluted.[1]
Here are the potential causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration of this compound in your specific cell culture medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for all dilutions.[1] |
| High DMSO Concentration | While DMSO aids in initial solubilization, a high final concentration in the media can be toxic to cells and may still lead to precipitation if the compound's aqueous solubility is very low. | Aim for a final DMSO concentration of ≤ 0.5%, and ideally ≤ 0.1%. |
| Media Components | Components in the cell culture medium, such as salts and proteins, can interact with the compound and reduce its solubility.[2] | Test the solubility of this compound in your specific medium. If precipitation persists, consider using a different medium formulation or a serum-free medium for the initial dilution steps. |
Issue 2: this compound Precipitates Over Time in the Incubator
Question: The media containing this compound was clear initially, but after a few hours in the incubator, I observed a precipitate. What could be the reason for this delayed precipitation?
Answer: Delayed precipitation can occur due to several factors related to the incubator environment and the stability of the compound in the culture medium over time.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility. | Minimize the time culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator. |
| pH Shift | The CO2 environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds.[2] | Ensure your media is properly buffered for the CO2 concentration in your incubator. |
| Evaporation of Media | In long-term experiments, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. For long-term cultures, use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes. |
| Compound Instability | This compound may have limited stability in the culture medium at 37°C, leading to degradation and precipitation of the less soluble degradants. | Test the stability of this compound in your media over the intended duration of your experiment. Consider refreshing the media with a freshly prepared solution for longer experiments. |
| Interaction with Media Components | The compound may slowly interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[2] | As with immediate precipitation, testing solubility in different media formulations may be necessary. |
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without precipitation.
Materials:
-
This compound
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.
-
Prepare Serial Dilutions:
-
Pre-warm your complete cell culture medium to 37°C.
-
In a 96-well plate or microcentrifuge tubes, prepare a series of dilutions of your this compound stock solution in the pre-warmed medium. It is recommended to perform a 2-fold serial dilution. For example, start with a 1:100 dilution of your stock to get a high starting concentration (e.g., 100 µM) and then serially dilute from there.
-
Include a DMSO-only control with the same final DMSO concentration as your highest this compound concentration.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C and 5% CO2.
-
Visually inspect each well for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately, 1 hour, 4 hours, and 24 hours).[2]
-
For a more detailed inspection, transfer a small aliquot of the solution to a microscope slide and check for micro-precipitates.
-
-
Determination of Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.[2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Nucleoside Triphosphate Diphosphohydrolases (NTPDases), particularly human NTPDase-1, -2, and -8, with IC50 values of 0.05, 0.23, and 0.54 µM, respectively.[3] NTPDases, such as NTPDase1 (also known as CD39), are ectonucleotidases that hydrolyze extracellular ATP and ADP to AMP.[4][5] By inhibiting these enzymes, this compound prevents the degradation of extracellular ATP and ADP, leading to an accumulation of these purinergic signaling molecules. This can be useful in studies related to cancer, immunology, and bacterial infections.[3]
Q2: What is the recommended solvent for this compound?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous culture medium for your experiments.
Q3: How can I be sure that the observed precipitate is the compound and not something else?
Turbidity in cell culture media can also be caused by bacterial or fungal contamination, or precipitation of media components like salts and proteins.[6] To distinguish between these, you can examine a sample of the media under a microscope. Chemical precipitates often appear as amorphous or crystalline structures, while microbial contamination will show characteristic shapes and motility (for bacteria).[2] If contamination is suspected, it is best to discard the culture and review your sterile techniques.[2]
Q4: Can I filter the media to remove the precipitate?
Filtering the media to remove the precipitate is not recommended. This will lower the effective concentration of this compound in your experiment to an unknown extent, making your results unreliable. The best approach is to address the cause of the precipitation to ensure the compound remains in solution.
Visualizations
Caption: Purinergic signaling pathway showing NTPDase1 inhibition.
References
Technical Support Center: Controlling for NTPDase-IN-1 Effects on Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NTPDase-IN-1 in their experiments. The focus is to address potential effects on cell viability and provide protocols to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor designed to target Nucleoside Triphosphate Diphosphohydrolase-1 (NTPDase1), also known as CD39.[1][2] NTPDase1 is a cell surface enzyme that hydrolyzes extracellular adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP) to adenosine monophosphate (AMP).[2][3] By inhibiting NTPDase1, this compound prevents the degradation of pro-inflammatory ATP and the subsequent production of immunosuppressive adenosine, thereby modulating purinergic signaling pathways.[1]
Q2: I am observing unexpected levels of cell death after treating my cells with this compound. What are the potential causes?
A2: Unexpected cell death can stem from several factors:
-
High Inhibitor Concentration: Concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to non-specific effects and cytotoxicity.[4]
-
Off-Target Effects: The inhibitor may be interacting with other cellular targets beyond NTPDase1, leading to unintended toxic consequences.[4][5]
-
Solvent Toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells at higher concentrations (typically above 0.1-0.5%).[4][6]
-
Metabolite Toxicity: The cellular metabolism of this compound could produce toxic byproducts.[4]
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical treatments.[4]
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: It is crucial to perform a dose-response curve to identify the optimal concentration for your specific cell line and experimental conditions. This involves treating cells with a range of this compound concentrations and simultaneously assessing both the desired biological effect (e.g., inhibition of ATP hydrolysis) and cell viability.
Troubleshooting Guide
Issue 1: High Levels of Cell Death Observed After Treatment
This troubleshooting workflow will guide you in diagnosing and mitigating unexpected cytotoxicity.
Quantitative Data Summary: Dose-Response Analysis
When performing a dose-response experiment, systematically collect and compare the quantitative data. The following table provides an example of how to structure your results.
| This compound Conc. (µM) | % Inhibition of NTPDase1 Activity | % Cell Viability |
| 0 (Vehicle Control) | 0 | 100 |
| 0.01 | 15 | 98 |
| 0.1 | 48 | 95 |
| 1 | 92 | 93 |
| 10 | 98 | 65 |
| 100 | 99 | 10 |
This data will allow you to determine the therapeutic window, where you achieve maximal target inhibition with minimal impact on cell viability.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
Objective: To determine the minimum effective concentration of this compound that elicits the desired biological effect while minimizing cytotoxicity.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in your cell culture medium. A 10-point, 3-fold dilution series is a good starting point. Also, prepare a vehicle-only control (e.g., DMSO at the highest concentration used).
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using a suitable assay. Some common methods are:
-
MTS/XTT Assay: Measures the metabolic activity of viable cells.[7]
-
ATP Assay (e.g., CellTiter-Glo®): Quantifies ATP levels, as only viable cells can synthesize ATP.[7]
-
Live/Dead Staining (e.g., Trypan Blue or Propidium Iodide): Differentiates between viable and non-viable cells based on membrane integrity.[8]
-
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration to determine the concentration at which toxicity occurs.
Protocol 2: Investigating Potential Off-Target Effects
Objective: To confirm that the observed phenotype is a direct result of NTPDase1 inhibition and not due to off-target effects.
Methodology:
-
Orthogonal Pharmacological Validation:
-
Select a structurally distinct inhibitor that also targets NTPDase1.
-
Perform a dose-response experiment with this second inhibitor and compare the phenotype and cell viability to that observed with this compound. A similar profile for both inhibitors suggests the effects are on-target.
-
-
Rescue Experiment:
-
If this compound is affecting a signaling pathway downstream of NTPDase1, attempt to rescue the phenotype by adding back the product of NTPDase1 activity, which is AMP, or the subsequent product, adenosine.
-
-
Target Engagement Assay:
-
A Cellular Thermal Shift Assay (CETSA) can be used to verify that this compound is binding to NTPDase1 in the cellular context. An increase in the thermal stability of NTPDase1 in the presence of the inhibitor indicates target engagement.[5]
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
References
- 1. ENTPD1 - Wikipedia [en.wikipedia.org]
- 2. CD39/NTPDase-1 Activity and Expression in Normal Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 8. Cell Viability Assays | AAT Bioquest [aatbio.com]
Validation & Comparative
Validating the Inhibitory Potency of NTPDase-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the inhibitory activity of NTPDase-IN-1 in a new cell line. It offers a comparative analysis of suitable cell lines, detailed experimental protocols, and visual workflows to facilitate robust and reliable results.
This compound is a selective inhibitor of ectonucleoside triphosphate diphosphohydrolases (NTPDases), enzymes that play a critical role in regulating extracellular nucleotide signaling. Specifically, this compound has been shown to inhibit human NTPDase-1, -2, and -8 with high potency. Validating its efficacy in a new, relevant cell line is a crucial step in preclinical drug development and in understanding its therapeutic potential in various pathological contexts, including cancer, inflammation, and thrombosis.
Selecting an Appropriate Cell Line: A Comparative Overview
The choice of a cell line is paramount for the successful validation of this compound's inhibitory activity. An ideal cell line should exhibit significant endogenous expression of the target NTPDase isoforms (NTPDase-1, -2, or -8). Below is a comparative table summarizing the expression of these enzymes in various human cell lines, based on data from the Cancer Cell Line Encyclopedia (CCLE). Expression levels are presented as Transcripts Per Million (TPM).
| Cell Line | Cancer Type | ENTPD1 (NTPDase1) Expression (TPM) | ENTPD2 (NTPDase2) Expression (TPM) | ENTPD8 (NTPDase8) Expression (TPM) |
| MCF7 | Breast Cancer | 15.6 | 0.1 | 2.5 |
| MDA-MB-231 | Breast Cancer | 1.2 | 2.3 | 0.2 |
| HT-29 | Colon Cancer | 0.5 | 35.8 | 0.1 |
| HCT116 | Colon Cancer | 1.8 | 1.5 | 0.3 |
| A549 | Lung Cancer | 3.2 | 0.4 | 0.1 |
| PC-3 | Prostate Cancer | 0.7 | 8.9 | 0.2 |
| DU 145 | Prostate Cancer | 2.1 | 1.2 | 0.1 |
| U-87 MG | Glioblastoma | 0.9 | 12.4 | 0.1 |
| Jurkat | Leukemia (T-cell) | 25.1 | 0.1 | 0.1 |
| Raji | Lymphoma (B-cell) | 45.3 | 0.2 | 0.1 |
Note: This table provides a snapshot of mRNA expression levels, which may not directly correlate with protein expression and enzymatic activity. It is recommended to verify protein expression and activity in the selected cell line.
Experimental Protocols for Validating this compound Activity
To rigorously validate the inhibitory effect of this compound, a combination of biochemical and cell-based assays is recommended.
Determination of NTPDase Activity using the Malachite Green Assay
This colorimetric assay quantifies the inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by NTPdases.
Materials:
-
Selected cell line
-
This compound
-
ATP (substrate)
-
Malachite Green reagent
-
Phosphate standard solution
-
Assay buffer (e.g., Tris-HCl with CaCl₂ and MgCl₂)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Culture and Preparation: Culture the chosen cell line to 80-90% confluency. For adherent cells, wash with PBS and gently scrape or use a non-enzymatic cell dissociation solution. Centrifuge and resuspend the cell pellet in the assay buffer. For suspension cells, centrifuge and resuspend in the assay buffer. Determine the cell concentration.
-
Assay Setup: In a 96-well plate, add the cell suspension to each well.
-
Inhibitor Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Add ATP to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., SDS).
-
Color Development: Add the Malachite Green reagent to each well and incubate at room temperature for 15-20 minutes to allow for color development.
-
Measurement: Measure the absorbance at 620-650 nm using a microplate reader.
-
Data Analysis: Generate a phosphate standard curve. Calculate the amount of Pi released in each well and determine the IC₅₀ value of this compound.
Quantification of Extracellular ATP using a Luciferase-Based Assay
This highly sensitive assay measures the levels of extracellular ATP, which are expected to be higher in the presence of an effective NTPDase inhibitor.
Materials:
-
Selected cell line cultured in a 96-well plate
-
This compound
-
Luciferin-luciferase reagent
-
Luminometer
Protocol:
-
Cell Culture: Seed the chosen cell line in a 96-well plate and culture overnight.
-
Inhibitor Treatment: Replace the culture medium with a fresh, serum-free medium containing varying concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 1-2 hours).
-
ATP Measurement: Add the luciferin-luciferase reagent to each well.
-
Luminescence Reading: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Compare the luminescence signals from the inhibitor-treated wells to the control wells to determine the effect of this compound on extracellular ATP levels.
Visualizing the Molecular Pathway and Experimental Design
To further clarify the underlying mechanisms and the experimental approach, the following diagrams have been generated.
Caption: NTPDase Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Validating this compound.
By following this guide, researchers can systematically and effectively validate the inhibitory activity of this compound in a new cell line, thereby contributing to the advancement of purinergic signaling research and the development of novel therapeutics.
A Researcher's Guide to Selective NTPDase Inhibitors: NTPDase-IN-1 Versus Alternatives
In the landscape of purinergic signaling research, the modulation of extracellular nucleotide levels by ectonucleoside triphosphate diphosphohydrolases (NTPDases) presents a critical therapeutic target for a myriad of pathologies, including cancer, thrombosis, and immunological disorders. The development of selective inhibitors for NTPDase isoforms is paramount for dissecting their individual roles and advancing drug discovery efforts. This guide provides a comprehensive comparison of NTPDase-IN-1 with other commercially available selective NTPDase inhibitors, supported by experimental data and detailed protocols to aid researchers in their selection process.
Performance Comparison of Selective NTPDase Inhibitors
The inhibitory potency and selectivity of this compound against various human NTPDase isoforms are presented below in comparison to other notable inhibitors. The data, compiled from various sources, highlights the distinct profiles of these compounds. It is important to note that variations in experimental conditions can influence reported IC50 and Ki values.
| Inhibitor | Target(s) | h-NTPDase1 | h-NTPDase2 | h-NTPDase3 | h-NTPDase8 | Species | Potency (IC50/Ki) | Notes |
| This compound | NTPDase1/2/8 | 0.05 µM (IC50) | 0.23 µM (IC50) | 0.72 µM (IC50) | 0.54 µM (IC50) | Human | Potent inhibitor with selectivity for NTPDase1.[1] Non-competitive inhibition of h-NTPDase-1/-2.[1] | Another report lists IC50s of 2.88 µM for h-NTPDase1 and 0.72 µM for h-NTPDase3.[2][3] |
| ARL67156 | NTPDase1/3, NPP1 | 11 µM (Ki) | - | 18 µM (Ki) | - | Human | Weak, competitive inhibitor.[4] | |
| PSB-06126 | NTPDase1/3 | 0.33 µM (Ki) | 19.1 µM (Ki) | 2.22 µM (Ki) / 7.76 µM (IC50) | - | Rat / Human | Selective for rat NTPDase1 and human NTPDase3.[4] | Ki values are for rat isoforms, while the IC50 is for the human isoform. |
| 8-BuS-AMP | CD39/CD73 | 0.292 µM (Ki) | - | - | - | Human | Dual inhibitor of CD39 (NTPDase1) and CD73.[4] | Mixed-type inhibition, predominantly competitive.[5] |
| CD39-IN-1 | CD39 | 68.7 nM (IC50) | - | - | - | Human | Selective small-molecule inhibitor of CD39.[4][6] | |
| POM-1 | NTPDase1/2/3 | 0.140 µM (Ki) | 0.910 µM (Ki) | 0.563 µM (Ki) | - | - | Potent, but non-selective NTPDase inhibitor.[7] | Also known as Sodium metatungstate. |
| PSB-6426 | NTPDase2 | - | 8.2 µM (Ki) | - | - | Human | Selective, competitive inhibitor of NTPDase2.[4][8] |
NTPDase Signaling Pathway
NTPDases are integral membrane proteins that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular ATP and ADP to AMP. This enzymatic cascade terminates P2 receptor signaling and produces AMP, the substrate for ecto-5'-nucleotidase (CD73) to generate adenosine (B11128), which in turn activates P1 receptors. The differential expression and substrate preferences of NTPDase isoforms (NTPDase1, 2, 3, and 8) on various cell types fine-tune the local nucleotide and adenosine concentrations, thereby modulating a wide range of physiological processes.
Experimental Protocols
Accurate determination of inhibitor potency is crucial for comparative studies. Below are detailed protocols for two common methods used to measure NTPDase activity: the Malachite Green Phosphate (B84403) Assay and a High-Performance Liquid Chromatography (HPLC)-based method.
Malachite Green Phosphate Assay for NTPDase Activity
This colorimetric assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP by NTPDases.
Materials:
-
96-well clear, flat-bottom microplates
-
Recombinant human NTPDase enzymes (NTPDase1, 2, 3, 8)
-
ATP and ADP substrate solutions (10 mM stock in water)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM CaCl₂, 2 mM MgCl₂
-
NTPDase inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Malachite Green Reagent:
-
Solution A: 0.045% Malachite Green hydrochloride in water
-
Solution B: 4.2% ammonium (B1175870) molybdate (B1676688) in 4 M HCl
-
Working Solution: Mix 3 volumes of Solution A with 1 volume of Solution B. Prepare fresh daily.
-
-
Phosphate Standard: 1 M KH₂PO₄ stock solution
-
Stop Solution: 34% sodium citrate
Procedure:
-
Prepare Phosphate Standard Curve:
-
Perform serial dilutions of the 1 M KH₂PO₄ stock solution in Assay Buffer to prepare standards ranging from 0 to 100 µM.
-
Add 50 µL of each standard to wells in triplicate.
-
-
Enzyme Reaction:
-
In separate wells of the 96-well plate, add 20 µL of Assay Buffer.
-
Add 5 µL of the NTPDase inhibitor at various concentrations (or solvent control).
-
Add 15 µL of the respective recombinant NTPDase enzyme solution (pre-diluted in Assay Buffer to a working concentration).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the substrate (ATP or ADP) to a final concentration equivalent to the Km of the enzyme for that substrate.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Stop Reaction and Color Development:
-
Stop the enzymatic reaction by adding 10 µL of Stop Solution.
-
Add 100 µL of the Malachite Green Working Solution to all wells (standards and samples).
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Generate a standard curve by plotting the absorbance of the phosphate standards against their known concentrations.
-
Determine the concentration of phosphate released in the enzymatic reactions from the standard curve.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
-
HPLC-Based Assay for Nucleotide Analysis
This method allows for the simultaneous quantification of the substrate (ATP or ADP) and the product (ADP or AMP), providing a direct measure of enzyme activity.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 100 mM KH₂PO₄, 5 mM tetrabutylammonium (B224687) bromide, pH 6.0
-
Mobile Phase B: Acetonitrile
-
Recombinant human NTPDase enzymes
-
ATP, ADP, and AMP standards
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM CaCl₂, 2 mM MgCl₂
-
NTPDase inhibitors
-
Stop Solution: 0.1 M HCl
Procedure:
-
Prepare Nucleotide Standards:
-
Prepare stock solutions of ATP, ADP, and AMP in water.
-
Create a series of mixed standards containing known concentrations of all three nucleotides to generate calibration curves.
-
-
Enzyme Reaction:
-
Set up the enzymatic reaction in microcentrifuge tubes as described for the Malachite Green assay (inhibitor, enzyme, and buffer).
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate (ATP or ADP).
-
Incubate at 37°C for a specific time.
-
Stop the reaction by adding an equal volume of ice-cold Stop Solution.
-
Centrifuge the samples at high speed to pellet the enzyme.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject a defined volume (e.g., 20 µL) of the supernatant from the stopped reactions and the nucleotide standards.
-
Run a gradient elution to separate the nucleotides (e.g., a linear gradient from 5% to 50% Mobile Phase B over 15 minutes).
-
Monitor the absorbance at 254 nm.
-
-
Data Analysis:
-
Identify and quantify the peaks for ATP, ADP, and AMP in the chromatograms by comparing their retention times and peak areas to the standards.
-
Calculate the amount of substrate consumed and product formed in each reaction.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
-
Experimental Workflow for Inhibitor Screening
A typical workflow for screening and characterizing NTPDase inhibitors involves a primary screen to identify active compounds, followed by secondary assays to determine potency, selectivity, and mechanism of action.
Conclusion
This compound emerges as a potent inhibitor of NTPDase1, 2, and 8, with a notable preference for NTPDase1. Its non-competitive mode of action distinguishes it from several other nucleotide-analog inhibitors. The selection of an appropriate NTPDase inhibitor will ultimately depend on the specific research question, including the target isoform(s) and the required potency and selectivity. This guide provides the necessary data and protocols to enable researchers to make an informed decision and to rigorously characterize their chosen inhibitors. The continued development and characterization of selective NTPDase inhibitors will undoubtedly accelerate our understanding of purinergic signaling in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 8-BuS-ATP derivatives as specific NTPDase1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
Specificity analysis of NTPDase-IN-1 against different NTPDase isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of NTPDase-IN-1 against various human nucleoside triphosphate diphosphohydrolase (NTPDase) isoforms. The data presented is intended to assist researchers in evaluating the suitability of this compound for studies related to cancer, immunological disorders, and bacterial infections.
Inhibitor Profile: this compound (compound 5a)
This compound (compound 5a) has been identified as a selective inhibitor of human NTPDase isoforms. Its inhibitory potency, as determined by IC50 values, varies across the different isoforms, highlighting its selective nature.
Quantitative Analysis of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (compound 5a) against human NTPDase1, NTPDase2, and NTPDase8.
| Isoform | IC50 (µM) |
| h-NTPDase1 | 0.05[1] |
| h-NTPDase2 | 0.23[1] |
| h-NTPDase8 | 0.54[1] |
Another compound, designated h-NTPDase-IN-1 (Compound 3i), has shown inhibitory activity against h-NTPDase1 and h-NTPDase3 with IC50 values of 2.88 µM and 0.72 µM, respectively[1]. It is crucial for researchers to distinguish between these different compounds when interpreting specificity data.
Experimental Protocols
The determination of NTPDase inhibitory activity is crucial for specificity analysis. The malachite green assay is a common and reliable method used for this purpose.
Malachite Green Assay for NTPDase Activity
This colorimetric assay quantifies the inorganic phosphate (B84403) (Pi) released from the hydrolysis of nucleoside triphosphates (e.g., ATP) by NTPDases. The amount of Pi produced is directly proportional to the enzyme's activity.
Principle: The assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate[2]. This complex can be measured spectrophotometrically at a wavelength of approximately 620-660 nm.
Materials:
-
NTPDase enzyme (recombinant human isoforms)
-
This compound inhibitor
-
ATP (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl2 and MgCl2)
-
Malachite Green Reagent (containing malachite green, ammonium (B1175870) molybdate, and acid)
-
Phosphate Standard (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Add a defined amount of the NTPDase enzyme to the wells of a 96-well plate.
-
Add varying concentrations of this compound to the wells.
-
Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate (ATP) to all wells.
-
-
Incubation:
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme.
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding the Malachite Green Reagent. This reagent also initiates the color development.
-
Incubate for a short period (e.g., 15-20 minutes) at room temperature to allow for stable color formation.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 620 nm and 660 nm.
-
-
Data Analysis:
-
Generate a phosphate standard curve to determine the concentration of Pi released in each reaction.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing Key Processes
To better understand the experimental workflow and the biological context of NTPDase inhibition, the following diagrams are provided.
Caption: Workflow for determining the IC50 of this compound.
The activity of NTPDases is integral to the regulation of purinergic signaling, a critical pathway involved in numerous physiological and pathological processes.
Caption: Role of NTPDases in the purinergic signaling pathway.
Conclusion
This compound (compound 5a) demonstrates potent and selective inhibition of human NTPDase isoforms, with the highest potency observed against h-NTPDase1. This selectivity profile makes it a valuable tool for investigating the specific roles of these enzymes in various physiological and pathological contexts. The provided experimental protocol for the malachite green assay offers a standardized method for researchers to independently verify and expand upon these findings. The visualization of the purinergic signaling pathway underscores the potential of NTPDase inhibitors to modulate critical cellular communication processes. Researchers should, however, remain mindful of the existence of different compounds marketed under similar names and ensure they are using the appropriate inhibitor for their specific research questions.
References
Confirming On-Target Engagement of NTPDase-IN-1 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the on-target engagement of NTPDase-IN-1 in a cellular context. We present a detailed analysis of experimental approaches, a comparison with alternative inhibitors, and supporting data to aid researchers in selecting the most appropriate validation strategy for their studies in cancer, immunological disorders, and bacterial infections.
Introduction to this compound and Target Engagement
This compound is a selective inhibitor of ectonucleoside triphosphate diphosphohydrolases (NTPDases), with potent activity against NTPDase1 (also known as CD39), NTPDase2, and NTPDase8. These cell surface enzymes play a crucial role in purinergic signaling by hydrolyzing extracellular ATP and ADP to AMP.[1] This regulation of nucleotide levels is critical in various physiological and pathological processes, including immune responses and inflammation. Confirming that this compound directly interacts with its intended target within the complex cellular environment is a critical step in validating its mechanism of action and advancing its development as a therapeutic agent.
Comparative Analysis of NTPDase Inhibitors
A critical aspect of characterizing a novel inhibitor is to benchmark its performance against existing compounds. Here, we compare this compound with two other commonly used NTPDase inhibitors, POM-1 and ARL67156.
| Inhibitor | Target(s) | Potency (IC50/Ki) | Cellular Activity | Notes |
| This compound | NTPDase1, -2, -8 | h-NTPDase1: IC50 = 0.05 µMh-NTPDase2: IC50 = 0.23 µMh-NTPDase8: IC50 = 0.54 µM[1] | High cell permeability expected for a small molecule. | A selective small molecule inhibitor. |
| POM-1 | Broad-spectrum NTPDase inhibitor | Potent inhibitor of NTPDase1, -2, and -3.[2] | Demonstrated cellular activity in various cancer models.[2] | A polyoxometalate with potential off-target effects.[3] |
| ARL67156 | NTPDase1, -3, NPP1 | h-NTPDase1: Ki = 11 µMh-NTPDase3: Ki = 18 µMh-NTPDase1/3 inhibitor.[4][5][6][7] | Used to study the role of NTPDases in cellular processes.[4][8] | A competitive inhibitor, also a dual inhibitor of CD39/CD73.[5][6][7] |
Experimental Methodologies for On-Target Validation
Confirming the direct interaction of this compound with its target in cells can be achieved through a combination of biophysical and enzymatic assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells expressing the target NTPDase (e.g., NTPDase1/CD39) to 80-90% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Western Blotting: Carefully collect the supernatant containing the soluble proteins. Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE and perform Western blotting using a specific antibody against the target NTPDase.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the relative amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Expected Results:
| Temperature (°C) | Vehicle (Relative Soluble Protein) | This compound (10 µM) (Relative Soluble Protein) |
| 40 | 1.00 | 1.00 |
| 45 | 0.95 | 0.98 |
| 50 | 0.80 | 0.92 |
| 55 | 0.50 (Tm) | 0.85 |
| 60 | 0.20 | 0.60 (Tm shift) |
| 65 | 0.05 | 0.30 |
| 70 | 0.01 | 0.10 |
Note: This is representative data illustrating the expected thermal shift.
Cellular Enzymatic Assay (Malachite Green Assay)
This assay measures the enzymatic activity of NTPDases in cell lysates by quantifying the inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP or ADP. Inhibition of this activity by this compound confirms on-target engagement.
Experimental Protocol:
-
Cell Lysate Preparation: Culture and harvest cells expressing the target NTPDase. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) and collect the supernatant after centrifugation. Determine the protein concentration of the lysate.
-
Inhibitor Treatment: In a 96-well plate, pre-incubate the cell lysate with a serial dilution of this compound or a vehicle control for 15-30 minutes at 37°C.
-
Enzymatic Reaction: Initiate the reaction by adding the substrate (ATP or ADP) to a final concentration of 1 mM. Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Phosphate Detection: Stop the reaction and measure the amount of released inorganic phosphate using a Malachite Green-based assay. This involves adding the Malachite Green reagent, which forms a colored complex with phosphate, and measuring the absorbance at ~620 nm.
-
Data Analysis: Calculate the percentage of NTPDase activity relative to the vehicle control for each inhibitor concentration. Plot the percentage of activity against the log of the inhibitor concentration to determine the cellular IC50 value.
Expected Results:
| This compound (µM) | % NTPDase Activity |
| 0.001 | 98 |
| 0.01 | 85 |
| 0.1 | 52 |
| 1 | 15 |
| 10 | 5 |
Note: This is representative data for determining the cellular IC50.
Visualizing Pathways and Workflows
To further clarify the scientific context and experimental procedures, the following diagrams have been generated using Graphviz.
Conclusion
Confirming the on-target engagement of this compound in a cellular environment is essential for its validation as a specific and effective inhibitor. This guide provides a framework for researchers to design and execute robust experimental strategies. The use of orthogonal methods, such as the Cellular Thermal Shift Assay and cell-based enzymatic assays, will provide compelling evidence of target engagement. Furthermore, comparison with alternative inhibitors provides valuable context for interpreting the compound's performance and potential advantages. The detailed protocols and visual aids presented herein are intended to facilitate the successful implementation of these critical validation studies.
References
- 1. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]
- 2. CD39, NTPDase 1, is attached to the plasma membrane by two transmembrane domains. Why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-BuS-ATP derivatives as specific NTPDase1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of NTPDase (NTPDase1; ecto-apyrase; ecto-diphosphohydrolase; CD39; EC 3.6.1.5) activity in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of NTPDase-IN-1 Effects with Genetic Knockdown of NTPDases: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the concordance between pharmacological and genetic inhibition of a target is crucial for validating therapeutic strategies. This guide provides a comparative analysis of the effects of the pharmacological inhibitor NTPDase-IN-1 and genetic knockdown of its target Nucleoside Triphosphate Diphosphohydrolases (NTPDases).
While direct comparative studies simultaneously employing this compound and genetic knockdown in the same experimental model are not yet available in the published literature, this guide synthesizes existing data from separate studies to offer a cross-validation perspective. We will explore the reported effects of this compound and compare them with the phenotypes observed following the genetic silencing of its primary targets, NTPDase1 (also known as CD39), NTPDase2, NTPDase3, and NTPDase8.
At a Glance: Pharmacological vs. Genetic Inhibition
| Feature | Pharmacological Inhibition (this compound) | Genetic Knockdown (siRNA, shRNA, Knockout) |
| Mechanism | Reversible or irreversible binding to the enzyme's active site, leading to a rapid loss of function. | Reduction or complete loss of protein expression through mRNA degradation or gene deletion. |
| Specificity | Can have off-target effects on other proteins, particularly those with similar structures. The specificity of this compound has been reported with some conflicting details regarding its precise targets and potency. | Highly specific to the target gene, but can have off-target effects depending on the siRNA/shRNA sequence design. Knockout models offer complete and permanent loss of function. |
| Temporal Control | Allows for acute and reversible inhibition, enabling the study of the target's role at specific time points. | Typically results in a sustained loss of function. Inducible systems can offer some temporal control. |
| Application | Suitable for in vitro and in vivo studies, with direct translational potential as a therapeutic agent. | Primarily used for target validation in vitro and in the generation of transgenic animal models to study the systemic effects of target loss. |
Performance Data: A Comparative Overview
The following tables summarize the reported inhibitory profile of this compound and the observed phenotypes from genetic knockdown studies of its putative targets.
Table 1: Inhibitory Profile of this compound
| Target NTPDase | Reported IC₅₀ (µM) | Source |
| human NTPDase1 | 0.05 | [1] |
| human NTPDase2 | 0.23 | [1] |
| human NTPDase8 | 0.54 | [1] |
| human NTPDase1 | 2.88 | [2] |
| human NTPDase3 | 0.72 | [2] |
Note: Discrepancies exist in the reported target specificity and potency of this compound across different sources, highlighting the need for further validation.
Table 2: Phenotypic Consequences of Genetic Knockdown of NTPDases
| Gene (Protein) | Genetic Model | Key Phenotypes | References |
| ENTPD1 (NTPDase1) | Knockout Mice | Altered hemostasis and thrombosis; exacerbated inflammation in colitis models; dysregulated purinergic signaling in macrophages leading to increased IL-1β release; modified vasoconstriction. | [1][3][4] |
| ENTPD1 (NTPDase1) | siRNA | Reduced ATP hydrolysis in microglia. | [5] |
| ENTPD2 (NTPDase2) | Knockout Mice | Altered gut motility and increased gut permeability following inflammation. | [1] |
| ENTPD3 (NTPDase3) | Knockout Mice | Protection against diet-induced obesity by increasing basal energy metabolism. | [6] |
Signaling Pathways and Experimental Workflows
To visualize the interplay between pharmacological and genetic inhibition, the following diagrams illustrate the purinergic signaling pathway targeted by NTPDases and a conceptual workflow for their cross-validation.
Caption: NTPDase inhibition alters purinergic signaling.
Caption: Workflow for comparing inhibitor and genetic effects.
Experimental Protocols
Detailed methodologies are essential for the robust comparison of pharmacological and genetic inhibition. Below are outlines for key experiments.
NTPDase Activity Assay
This assay quantifies the enzymatic activity of NTPDases by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP or ADP.
-
Sample Preparation: Prepare cell lysates or tissue homogenates from control, this compound treated, and genetically silenced groups.
-
Reaction Initiation: Incubate the samples with a reaction buffer containing a known concentration of ATP or ADP at 37°C.
-
Phosphate Detection: Stop the reaction and measure the released Pi using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Calculate the specific activity (e.g., nmol Pi/min/mg protein) and compare the levels of inhibition between the pharmacologically treated and genetically silenced groups.
Western Blot for Knockdown Validation
This technique is used to confirm the reduction or absence of the target NTPDase protein in genetically modified cells or tissues.
-
Protein Extraction: Lyse cells or tissues to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the NTPDase of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity relative to a loading control (e.g., GAPDH or β-actin).
In Vivo Model of Inflammation (e.g., DSS-induced Colitis)
This model can be used to compare the effects of this compound and genetic knockout of an NTPDase on an inflammatory phenotype.
-
Animal Groups: Utilize wild-type mice, NTPDase knockout mice, and wild-type mice treated with this compound or a vehicle control.
-
Induction of Colitis: Administer dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water for a defined period to induce colitis.
-
Phenotypic Assessment: Monitor disease activity by recording body weight, stool consistency, and rectal bleeding.
-
Histological Analysis: At the end of the experiment, collect colon tissues for histological scoring of inflammation and tissue damage.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in colon tissue homogenates by ELISA or qPCR.
-
Data Comparison: Compare the severity of colitis and inflammation levels across all experimental groups to determine if pharmacological inhibition recapitulates the genetic knockout phenotype.
Conclusion and Future Directions
The available evidence suggests that both pharmacological inhibition with compounds like this compound and genetic knockdown of specific NTPdases can effectively modulate purinergic signaling and impact physiological and pathological processes. However, the lack of direct comparative studies makes a definitive cross-validation challenging. The discrepancies in the reported target profile of this compound further underscore the importance of such head-to-head comparisons.
Future research should focus on directly comparing this compound with siRNA/shRNA or knockout models in the same experimental systems. This will not only validate the on-target effects of the inhibitor but also uncover potential off-target effects or differences in the biological consequences of acute versus chronic target inhibition. Such studies are critical for advancing our understanding of NTPDase biology and for the development of novel therapeutics targeting this important class of enzymes.
References
- 1. NTPDase1 and -2 are expressed by distinct cellular compartments in the mouse colon and differentially impact colonic physiology and function after DSS colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. NTPDase1 (CD39) controls nucleotide-dependent vasoconstriction in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NTPDase1 governs P2X7-dependent functions in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NPP1 is responsible for potent extracellular ATP hydrolysis as NTPDase1 in primary cultured murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic and chemical knockdown: a complementary strategy for evaluating an anti-infective target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NTPDase-IN-1 and Pan-NTPDase Inhibitors for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and methodologies of NTPDase-IN-1 and a selection of pan-NTPDase inhibitors. This document provides a quantitative comparison of inhibitory activities, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Introduction to NTPDase Inhibition
Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates, such as ATP and ADP.[1] This modulation of nucleotide levels affects a wide array of physiological and pathological processes, including inflammation, thrombosis, cancer, and immune responses.[1] The cell surface-expressed isoforms NTPDase1 (CD39), NTPDase2, NTPDase3, and NTPDase8 are key targets for therapeutic intervention. While selective inhibitors are sought for specific indications, pan-NTPDase inhibitors, which target multiple isoforms, are valuable tools for broadly studying the impact of purinergic signaling modulation. This guide provides a comparative overview of this compound, a notable NTPDase inhibitor, and a selection of commonly studied pan-NTPDase inhibitors.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the inhibitory potency (IC50 or Ki values) of this compound and several pan-NTPDase inhibitors against the human NTPDase isoforms 1, 2, 3, and 8. Lower values indicate higher potency.
Table 1: Inhibitory Activity of this compound
| Inhibitor | Target NTPDase Isoform | IC50 (µM) | Mechanism of Action |
| This compound | h-NTPDase1 | 0.05[1] / 2.88[1] | Non-competitive[1] |
| h-NTPDase2 | 0.23[1] | Non-competitive[1] | |
| h-NTPDase3 | 0.72[1] | Not specified | |
| h-NTPDase8 | 0.54[1] | Not specified |
Note: Discrepancies in reported IC50 values for this compound may arise from different experimental conditions or compound batches.
Table 2: Inhibitory Activity of Pan-NTPDase Inhibitors
| Inhibitor | Target NTPDase Isoform | IC50 / Ki (µM) | Mechanism of Action |
| h-NTPDase-IN-3 | h-NTPDase1 | IC50: 34.13[1] | Not specified |
| h-NTPDase2 | IC50: 0.33[1] | Not specified | |
| h-NTPDase3 | IC50: 23.21[1] | Not specified | |
| h-NTPDase8 | IC50: 2.48[1] | Not specified | |
| h-NTPDase-IN-4 | h-NTPDase1 | IC50: 3.58[1] | Not specified |
| h-NTPDase2 | IC50: 10.21[1] | Not specified | |
| h-NTPDase3 | IC50: 0.13[1] | Not specified | |
| h-NTPDase8 | IC50: 13.57[1] | Not specified | |
| h-NTPDase-IN-5 | h-NTPDase1 | IC50: 1.10[1] | Not specified |
| h-NTPDase2 | IC50: 44.73[1] | Not specified | |
| h-NTPDase3 | IC50: 26.14[1] | Not specified | |
| h-NTPDase8 | IC50: 0.32[1] | Not specified | |
| ARL 67156 | h-NTPDase1 | Ki: 11[2] | Competitive[2] |
| h-NTPDase2 | Weakly affected[3] | Competitive[3] | |
| h-NTPDase3 | Ki: 18[2] | Competitive[2] | |
| h-NTPDase8 | Weakly affected[3] | Competitive[3] | |
| POM-1 | h-NTPDase1 | Ki: 2.58[4] | Not specified |
| h-NTPDase2 | Ki: 28.8[4] | Not specified | |
| h-NTPDase3 | Ki: 3.26[4] | Not specified | |
| h-NTPDase8 | Not specified | Not specified | |
| Suramin | h-NTPDase1 | Inhibition observed at 0.3 mM[5] | Not specified |
| h-NTPDase2 | Not specified | Not specified | |
| h-NTPDase3 | Not specified | Not specified | |
| h-NTPDase8 | Not specified | Not specified |
Signaling Pathways and Experimental Workflows
To understand the context of NTPDase inhibition and the methods used for evaluation, the following diagrams illustrate the purinergic signaling pathway and a typical experimental workflow for assessing inhibitor potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 3. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. POM 1 | CAS:12141-67-2 | Inhibitor of E-NTPDases | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Characterization of NTPDase (NTPDase1; ecto-apyrase; ecto-diphosphohydrolase; CD39; EC 3.6.1.5) activity in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of NTPDase-IN-1 against various human ectonucleoside triphosphate diphosphohydrolase (NTPDase) isoforms. The data presented herein is derived from the primary research publication by Abbas, S., et al. (2022), titled "Synthesis, characterization and biological evaluation of thiadiazole amide derivatives as nucleoside triphosphate diphosphohydrolases (NTPDases) inhibitors," published in Bioorganic Chemistry.
This compound, also identified as compound 5a in the aforementioned study, is a potent inhibitor of several key members of the NTPDase family. This family of enzymes plays a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleoside tri- and diphosphates. The selective inhibition of these enzymes is a promising therapeutic strategy for a range of conditions, including cancer, thrombosis, and immunological disorders.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound (compound 5a) was evaluated against four human NTPDase isoforms: h-NTPDase1, h-NTPDase2, h-NTPDase3, and h-NTPDase8. The results, presented as IC50 values, are summarized in the table below.
| Enzyme Target | This compound (compound 5a) IC50 (µM) | Reference |
| h-NTPDase1 | 0.05 ± 0.008 | [1][2] |
| h-NTPDase2 | 0.23 | [2] |
| h-NTPDase3 | >100 | [2][3] |
| h-NTPDase8 | 0.54 | [2] |
Note: The IC50 value for h-NTPDase2 is presented as an approximate value as per the available data. The original publication should be consulted for precise values and error margins.
The data clearly indicates that this compound is a highly potent inhibitor of h-NTPDase1, with an IC50 value in the nanomolar range. It also demonstrates significant, albeit less potent, activity against h-NTPDase2 and h-NTPDase8. Notably, this compound shows a high degree of selectivity, with no significant inhibition of h-NTPDase3 at concentrations up to 100 µM.[2][3]
At present, data on the inhibitory activity of this compound against other NTPDase isoforms (NTPDase4, -5, -6, and -7) and other families of ectonucleotidases, such as nucleotide pyrophosphatases/phosphodiesterases (NPPs) and alkaline phosphatases (APs), is not available in the reviewed literature.
Experimental Protocols
The inhibitory activity of this compound was determined using a malachite green-based colorimetric assay, which measures the inorganic phosphate (B84403) released during the enzymatic hydrolysis of ATP.
Principle of the Assay: The malachite green reagent forms a colored complex with free orthophosphate in the presence of molybdate. The intensity of this color, measured spectrophotometrically, is directly proportional to the amount of phosphate produced, and thus reflects the activity of the NTPDase enzyme.
Detailed Methodology (based on Abbas S, et al., 2022 and general malachite green assay protocols):
-
Enzyme and Inhibitor Preparation: Recombinant human NTPDase isoforms (h-NTPDase1, -2, -3, and -8) were used as the enzyme source. Stock solutions of this compound (compound 5a) were prepared in an appropriate solvent (e.g., DMSO) and serially diluted to the desired concentrations for the assay.
-
Assay Buffer: The reaction was typically carried out in a buffer solution containing 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂, and 1 mM levamisole (B84282) (to inhibit any contaminating alkaline phosphatase activity).
-
Assay Procedure:
-
The reaction was performed in a 96-well microplate format.
-
To each well, 25 µL of the assay buffer was added.
-
5 µL of the test compound (this compound at various concentrations) or vehicle control was then added to the respective wells.
-
10 µL of the human NTPDase enzyme solution was added to each well, and the plate was pre-incubated for 10 minutes at 37°C to allow for the interaction between the enzyme and the inhibitor.
-
The enzymatic reaction was initiated by the addition of 10 µL of the substrate, ATP (typically at a concentration near the Kₘ for each enzyme isoform).
-
The reaction mixture was incubated for a further 20 minutes at 37°C.
-
The reaction was terminated by the addition of 50 µL of the malachite green reagent.
-
-
Data Acquisition and Analysis:
-
After a 20-minute incubation at room temperature to allow for color development, the absorbance was measured at a wavelength of 630 nm using a microplate reader.
-
The percentage of enzyme inhibition was calculated by comparing the absorbance of the wells containing the inhibitor to the absorbance of the control wells (without inhibitor).
-
IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
NTPDase Signaling Pathway
The following diagram illustrates the central role of NTPDases in the purinergic signaling cascade, which regulates a wide array of physiological processes.
Caption: NTPDase signaling pathway.
Experimental Workflow for NTPDase Inhibition Assay
The diagram below outlines the key steps involved in the malachite green-based assay used to determine the inhibitory activity of compounds like this compound.
Caption: Experimental workflow.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of NTPDase-IN-1
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive overview of the proper disposal procedures for the selective ectonucleoside triphosphate diphosphohydrolase (NTPDase) inhibitor, NTPDase-IN-1. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as a hazardous chemical waste, is mandatory. The following procedures are based on general best practices for laboratory chemical waste management. Always consult with your institution's Environmental Health and Safety (EHS) department for final guidance and to ensure compliance with local regulations.
Hazard Assessment and Personal Protective Equipment
Table 1: Personal Protective Equipment (PPE) and Safety Precautions
| Category | Requirement | Rationale |
| Personal Protective Equipment | Nitrile gloves, safety glasses or goggles, lab coat. | To prevent skin and eye contact with the chemical. |
| Use a certified chemical fume hood. | To avoid inhalation of any dusts or aerosols, especially when handling the solid compound. | |
| Handling Precautions | Avoid breathing dust, fumes, gas, mist, vapors, or spray. | Minimizes respiratory exposure to the potentially irritating compound. |
| Wash skin thoroughly after handling. | Removes any residual chemical to prevent skin irritation. | |
| Use only in a well-ventilated area. | Ensures that any airborne particulates are safely removed from the breathing zone. | |
| Emergency Procedures | Have an eye wash station and safety shower readily accessible. | Provides immediate decontamination in case of accidental exposure. |
| Know the location of the spill kit. | Ensures a prompt and safe response to any spills. |
Step-by-Step Disposal Protocols
The proper disposal of this compound requires segregating waste into distinct streams: liquid waste, solid waste, and empty containers. Each stream has a specific handling and disposal procedure.
Liquid Waste Disposal
This category includes solutions of this compound, typically in solvents like DMSO, as well as solvent rinsates from cleaning contaminated glassware.
-
Collection:
-
Designate a specific, compatible waste container for liquid hazardous waste. Glass or polyethylene (B3416737) containers are generally suitable.
-
The container must be in good condition, leak-proof, and have a secure screw-top cap.[1]
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
-
Labeling:
-
Clearly write the full chemical names of all constituents, including solvents. Do not use abbreviations or chemical formulas. For example: "this compound, Dimethyl Sulfoxide (DMSO)".
-
Estimate and list the percentage or concentration of each component.
-
Include the name of the principal investigator and the laboratory location.
-
-
Storage:
-
Keep the liquid waste container sealed at all times, except when adding waste. Do not leave a funnel in the container.[2]
-
Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[3]
-
Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Segregate the waste container from incompatible materials, such as acids and bases.[3]
-
-
Pickup:
-
Once the container is nearly full (e.g., 90% capacity), or if waste generation is complete, submit a chemical waste pickup request to your institution's EHS department.
-
Solid Waste Disposal
This stream includes any solid materials contaminated with this compound, such as gloves, weigh boats, paper towels, pipette tips, and contaminated vials.
-
Collection:
-
Use a designated, durable, and leak-proof container for solid hazardous waste. This can be a sturdy plastic bag (double-bagging is recommended) placed inside a rigid container like a cardboard box lined with a plastic bag.
-
Affix a "Hazardous Waste" label to the container.
-
-
Labeling:
-
The label must clearly state "Solid Waste Contaminated with this compound."
-
List all other potential contaminants.
-
-
Storage and Pickup:
-
Store the solid waste container in the SAA, away from incompatible materials.
-
When the container is full, seal it securely and request a pickup from EHS.
-
Empty Container Disposal
Empty containers that originally held this compound must be managed carefully to prevent the disposal of residual chemicals into the regular trash.
-
Procedure:
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or methanol) three times. Each rinse should use a volume of solvent equal to about 10% of the container's volume.
-
Collect Rinsate: The solvent rinsate is now considered hazardous liquid waste. Collect all rinsate in your designated liquid hazardous waste container.[1]
-
Deface Label: After the triple rinse and air drying, completely remove or deface the original manufacturer's label using a permanent marker to avoid confusion.[4]
-
Final Disposal: Once rinsed and defaced, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream, depending on the material. Confirm this procedure with your EHS office.[4]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste, from generation to final pickup by EHS.
Caption: Disposal workflow for this compound from generation to EHS pickup.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. research.columbia.edu [research.columbia.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
